molecular formula C6H5Cl2NO B122614 (5,6-Dichloropyridin-3-yl)methanol CAS No. 54127-30-9

(5,6-Dichloropyridin-3-yl)methanol

Número de catálogo: B122614
Número CAS: 54127-30-9
Peso molecular: 178.01 g/mol
Clave InChI: ZOFUUOULXZPZHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5,6-Dichloropyridin-3-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(5,6-dichloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFUUOULXZPZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619375
Record name (5,6-Dichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54127-30-9
Record name (5,6-Dichloropyridin-3-yl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54127-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,6-Dichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-5-(hydroxymethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(5,6-Dichloropyridin-3-yl)methanol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (5,6-Dichloropyridin-3-yl)methanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is fundamental. This compound is a substituted pyridine derivative of interest in medicinal chemistry and agrochemical synthesis. Its dichlorinated pyridine core and hydroxymethyl group make it a versatile building block. This guide provides a detailed overview of its key physical properties, outlines standard experimental methodologies for their determination, and presents a logical workflow for chemical characterization.

Physicochemical Data

This compound is an organic compound that typically appears as a solid, ranging in color from white to pale yellow or brown.[1] The presence of a hydroxymethyl group allows it to participate in hydrogen bonding, rendering it soluble in polar solvents like water and alcohols.[1]

Identification and Structure
IdentifierValue
IUPAC Name This compound[2]
CAS Number 54127-30-9[1][2]
Molecular Formula C₆H₅Cl₂NO[1][2]
SMILES C(O)C=1C=C(Cl)C(Cl)=NC1[1]
InChI InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2[1][2]
InChIKey ZOFUUOULXZPZHP-UHFFFAOYSA-N[1][2]
Physical Properties

A summary of the key physical properties is presented below. Note that some values are predicted based on computational models.

PropertyValue
Molecular Weight 178.02 g/mol [3]
Appearance White to gray to brown powder or crystal; solid[1]
Melting Point 76 °C[3]
Boiling Point 297.7 ± 35.0 °C (Predicted)[3]
Density 1.478 g/cm³ (Predicted)[3]
Solubility Soluble in polar solvents (e.g., water, alcohols)[1]

Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

  • H302: Harmful if swallowed[2]

Appropriate personal protective equipment (PPE) and handling procedures are required when working with this compound.

Experimental Protocols

While specific experimental protocols for the determination of physical properties for this exact compound are not detailed in the available literature, the following are standard, widely accepted methodologies used in chemical research to obtain such data.

Melting Point Determination

The melting point is a critical indicator of purity.

  • Apparatus: Digital melting point apparatus (e.g., Thomas-Hoover Uni-Melt) or a simple Thiele tube setup.

  • Methodology:

    • A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially (e.g., 10-15 °C/min) to approach the approximate melting point.

    • The rate of heating is then slowed to 1-2 °C/min as the expected melting point approaches.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination (Predicted)

The reported boiling point is a predicted value. Experimental determination for high-boiling-point solids can be performed under vacuum to prevent decomposition.

  • Apparatus: Distillation apparatus with a short-path head, a micro-ebulliometer, or a Sivolobov block.

  • Methodology (Micro-scale):

    • A small amount of the sample (50-100 µL) is placed in a small test tube.

    • A sealed capillary tube (sealed at the top) is inverted and placed into the liquid.

    • The assembly is heated gently in a heating block or oil bath.

    • As the liquid heats, air trapped in the capillary will bubble out.

    • Heating continues until a steady stream of bubbles emerges from the capillary.

    • The heat source is removed, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This measurement can be correlated to atmospheric pressure or performed under reduced pressure.

Solubility Assessment

Solubility is determined through qualitative or quantitative analysis.

  • Apparatus: Vials or test tubes, vortex mixer, analytical balance.

  • Methodology (Qualitative):

    • A small, pre-weighed amount of this compound (e.g., 1-5 mg) is added to a vial containing a known volume of a solvent (e.g., 1 mL).

    • The mixture is agitated vigorously using a vortex mixer and observed for dissolution.

    • The process is repeated with various polar and non-polar solvents (e.g., water, ethanol, methanol, dichloromethane, hexane) to characterize its solubility profile. Observations are recorded as soluble, partially soluble, or insoluble.

Visualization of Workflow

The following diagram illustrates a standard workflow for the characterization of a novel or synthesized chemical compound, a process for which the data in this guide would be essential.

G Workflow for Physical Property Characterization cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Finalization synthesis Synthesis & Purification purity Purity Check (TLC, HPLC, NMR) synthesis->purity mp Melting Point Analysis purity->mp bp Boiling Point Analysis purity->bp sol Solubility Tests purity->sol spec Spectroscopic Analysis (FTIR, MS) purity->spec report Compile Data Sheet mp->report bp->report sol->report spec->report

Caption: A logical workflow for the characterization of a chemical compound.

References

An In-depth Technical Guide to (5,6-Dichloropyridin-3-yl)methanol: A Novel CXCR3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of (5,6-Dichloropyridin-3-yl)methanol, identified by its CAS number 54127-30-9. This molecule is of significant interest to the scientific community, particularly for its role as a novel inhibitor of the CXC chemokine receptor 3 (CXCR3), a key mediator in inflammatory and autoimmune diseases, as well as in cancer.

Chemical Structure and Properties

This compound is a dichlorinated pyridine derivative with a hydroxymethyl group. Its chemical structure is characterized by a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions and a methanol group at the 3 position.

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 54127-30-9[1][2][3]
Molecular Formula C₆H₅Cl₂NO[1][2][3]
Molecular Weight 178.02 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 5,6-Dichloro-3-pyridinemethanol, 2,3-Dichloro-5-(hydroxymethyl)pyridine[1][3]
InChI InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2[1][3]
InChIKey ZOFUUOULXZPZHP-UHFFFAOYSA-N[1][3]
SMILES C1=C(C=NC(=C1Cl)Cl)CO[1]
Appearance White to off-white solid/crystal powder[3]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents[3]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

The synthesis of this compound can be logically approached from the commercially available 5,6-dichloronicotinic acid. This process would involve the activation of the carboxylic acid, followed by reduction to the alcohol.

G A 5,6-Dichloronicotinic Acid (Starting Material) B Activation of Carboxylic Acid (e.g., with SOCl₂ or Oxalyl Chloride) A->B Step 1 C 5,6-Dichloronicotinoyl Chloride (Intermediate) B->C D Reduction (e.g., with NaBH₄ or LiAlH₄) C->D Step 2 E This compound (Final Product) D->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • 5,6-Dichloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5,6-dichloronicotinic acid in anhydrous DCM. Add an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5,6-dichloronicotinoyl chloride.

  • Reduction to the Alcohol: Dissolve the crude acid chloride in anhydrous THF and cool the solution to 0 °C in an ice bath. Slowly add a reducing agent such as sodium borohydride (in methanol) or lithium aluminum hydride (as a solution in THF). Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Biological Activity: CXCR3 Inhibition

This compound has been identified as a novel inhibitor of the CXC chemokine receptor 3 (CXCR3).[2] CXCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in the chemotaxis of immune cells, particularly T helper 1 (Th1) cells, to sites of inflammation.

Table 2: Biological Activity Profile

TargetActivityQuantitative Data (IC₅₀)Source
CXCR3 InhibitorNot publicly available[2]

The CXCR3 Signaling Pathway:

The CXCR3 receptor is activated by three interferon-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). Upon ligand binding, CXCR3 initiates a downstream signaling cascade that leads to cellular responses such as migration, proliferation, and cytokine production.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Inhibition Ligands CXCL9, CXCL10, CXCL11 CXCR3 CXCR3 Ligands->CXCR3 Binding G_protein Gαi/Gq CXCR3->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK/MAPK G_protein->ERK Cellular_Response Cell Migration Gene Expression Cell Proliferation PLC->Cellular_Response AKT Akt PI3K->AKT AKT->Cellular_Response ERK->Cellular_Response Inhibitor This compound Inhibitor->CXCR3 Blocks Ligand Binding

Caption: Simplified CXCR3 signaling pathway and the inhibitory action of this compound.

Applications in Drug Development

The inhibition of the CXCR3 signaling pathway is a promising therapeutic strategy for a variety of diseases characterized by excessive Th1-mediated inflammation. These include autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, as well as certain types of cancer where CXCR3 expression on tumor cells can promote metastasis. As a CXCR3 inhibitor, this compound represents a valuable tool compound for preclinical research and a potential starting point for the development of novel therapeutics.

Experimental Protocol: In Vitro CXCR3 Inhibition Assay (General Protocol)

To assess the inhibitory activity of this compound on the CXCR3 receptor, a competitive binding assay or a functional assay measuring downstream signaling events can be employed.

Materials:

  • Human CXCR3-expressing cell line (e.g., HEK293-CXCR3 or activated T-lymphocytes)

  • Radiolabeled CXCR3 ligand (e.g., ¹²⁵I-CXCL10 or ¹²⁵I-CXCL11)

  • This compound

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)

  • Scintillation fluid and counter

  • Multi-well plates (e.g., 96-well)

Procedure (Competitive Radioligand Binding Assay):

  • Cell Preparation: Culture and harvest the CXCR3-expressing cells. Resuspend the cells in binding buffer to a desired concentration.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled CXCR3 ligand to each well. Add varying concentrations of this compound to the test wells. Include control wells with no inhibitor (total binding) and wells with an excess of a known non-radiolabeled CXCR3 ligand to determine non-specific binding.

  • Incubation: Add the cell suspension to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting and Detection: Harvest the cells onto filter mats using a cell harvester, which separates the bound from the free radioligand. Wash the filters with ice-cold binding buffer. Allow the filters to dry, and then add scintillation fluid.

  • Data Analysis: Measure the radioactivity of each filter using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition at each concentration of this compound is then calculated. The IC₅₀ value, the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand, can be determined by non-linear regression analysis.

Conclusion

This compound is a chemical compound with significant potential in the field of drug discovery, primarily due to its inhibitory activity against the CXCR3 receptor. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its biological context. Further research is warranted to fully elucidate its pharmacological profile, including its potency, selectivity, and in vivo efficacy, to pave the way for its potential development as a therapeutic agent for inflammatory diseases and cancer.

References

Solubility Profile of (5,6-Dichloropyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (5,6-Dichloropyridin-3-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine precise solubility values in various organic solvents.

Physicochemical Properties

This compound is an organic compound with the molecular formula C6H5Cl2NO.[1][2] Its structure, featuring a dichlorinated pyridine ring and a hydroxymethyl group, dictates its solubility behavior.[2] The presence of the polar hydroxymethyl group allows for hydrogen bonding, suggesting solubility in polar solvents.[2] Conversely, the dichlorinated pyridine ring imparts lipophilic character.

PropertyValue
Molecular FormulaC6H5Cl2NO
Molar Mass178.02 g/mol
Melting Point76°C
Boiling Point297.7±35.0 °C (Predicted)

Qualitative Solubility Data

Solvent TypePredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol, Water)SolubleThe hydroxymethyl group can participate in hydrogen bonding with the solvent.[2]
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile)Likely SolubleThe polarity of these solvents can interact with the polar functional groups of the compound. A similar compound, (2,5-dichloropyridin-3-yl)methanol, is soluble in acetone.[3]
Nonpolar Solvents (e.g., Hexane, Toluene)Low to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Ethers (e.g., Diethyl ether)Moderately SolubleA similar compound, (2,5-dichloropyridin-3-yl)methanol, shows solubility in ether.[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the shake-flask method, is recommended. This method is a standard and reliable technique for determining the solubility of a solid in a liquid.[4][5]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent used for dissolution or the mobile phase for analysis) to bring the concentration within the calibration range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • From the HPLC analysis, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Analysis cluster_calc Data Processing A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in constant temperature shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow excess solid to settle D->E Equilibration Complete F Withdraw and filter supernatant E->F G Dilute filtered solution F->G H Analyze by HPLC G->H I Determine concentration from calibration curve H->I Analytical Data J Calculate original concentration (Solubility) I->J

Caption: Workflow for Quantitative Solubility Determination.

G cluster_structure Molecular Structure cluster_properties Chemical Properties cluster_solubility Solubility Behavior Compound This compound Hydroxymethyl Hydroxymethyl Group (-CH2OH) Compound->Hydroxymethyl PyridineRing Dichlorinated Pyridine Ring Compound->PyridineRing Hydrophilic Hydrophilic Character (Hydrogen Bonding) Hydroxymethyl->Hydrophilic Lipophilic Lipophilic Character PyridineRing->Lipophilic PolarSolvents Solubility in Polar Solvents (e.g., Alcohols, Water) Hydrophilic->PolarSolvents Promotes NonpolarSolvents Solubility in Nonpolar Solvents (e.g., Hexane) Hydrophilic->NonpolarSolvents Hinders Lipophilic->PolarSolvents Hinders Lipophilic->NonpolarSolvents Promotes

Caption: Influence of Molecular Structure on Solubility.

Conclusion

Understanding the solubility of this compound is crucial for its application in drug development and chemical synthesis. While quantitative data is sparse, its structural characteristics suggest good solubility in polar organic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values, enabling informed decisions in formulation, reaction optimization, and purification processes.

References

Spectroscopic and Structural Elucidation of (5,6-Dichloropyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, (5,6-Dichloropyridin-3-yl)methanol. Aimed at researchers, scientists, and professionals in the field of drug development, this document compiles essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the unambiguous identification and characterization of this compound.

This compound, with the chemical formula C₆H₅Cl₂NO and a molecular weight of 178.01 g/mol , is a significant building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Accurate spectroscopic analysis is paramount for confirming its molecular structure and purity, ensuring the integrity of subsequent research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, publicly available experimental spectra for this specific compound are limited. The data presented herein is a combination of predicted values from reliable databases and typical spectral characteristics expected for a molecule with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the hydroxymethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 (Pyridine)8.0 - 8.5Singlet
H-4 (Pyridine)7.5 - 8.0Singlet
-CH₂-4.5 - 5.0Singlet
-OHVariableBroad Singlet

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the chlorine substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~150
C-3 (Pyridine)~135
C-4 (Pyridine)~140
C-5 (Pyridine)~130
C-6 (Pyridine)~155
-CH₂OH~60
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N, C=C Stretch (Pyridine Ring)1400 - 1600Medium to Strong
C-O Stretch (Primary Alcohol)1000 - 1260Strong
C-Cl Stretch600 - 800Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Ion Predicted m/z Notes
[M]⁺177/179/181Molecular ion with isotopic pattern for two chlorine atoms.
[M+H]⁺178/180/182Protonated molecular ion.[3]
[M-OH]⁺160/162/164Loss of the hydroxyl group.
[M-CH₂OH]⁺146/148/150Loss of the hydroxymethyl group.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized procedures for the techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard proton pulse sequence on a 300 MHz or higher field NMR spectrometer.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from impurities.

    • The molecules are ionized by a high-energy electron beam, causing fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report & Documentation Structure_Confirmation->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis and Characterization of (5,6-Dichloropyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (5,6-Dichloropyridin-3-yl)methanol, a key intermediate in the development of novel therapeutic agents. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is a dichlorinated pyridine derivative with a hydroxymethyl group at the 3-position. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₅Cl₂NO[1]
Molecular Weight 178.01 g/mol [1]
IUPAC Name This compound[1]
CAS Number 54127-30-9[1]
Appearance White to off-white solid
Purity >95%

Synthesis

The primary synthetic route for this compound involves the reduction of its corresponding carboxylic acid, 5,6-dichloronicotinic acid. This transformation can be efficiently achieved using common reducing agents such as sodium borohydride or lithium aluminum hydride.

A general workflow for the synthesis is depicted below:

Synthesis_Workflow Start 5,6-Dichloronicotinic Acid Reduction Reduction (e.g., NaBH4 or LiAlH4) Start->Reduction Product This compound Reduction->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct Drug_Development_Workflow Start This compound Derivatization Derivatization (e.g., Esterification, Etherification) Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead

References

Navigating the Synthesis of (5,6-Dichloropyridin-3-yl)methanol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides critical safety and handling information for (5,6-Dichloropyridin-3-yl)methanol (CAS No. 54127-30-9), a key intermediate in pharmaceutical research and development. The following protocols and data are intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data from multiple suppliers.[1]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][3]

Primary Hazards: The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if ingested.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC6H5Cl2NO[1][3]
Molecular Weight178.01 g/mol [1]
Melting Point/Freezing Point-85°C (lit.)[3]
Boiling Point98°C / 10mmHg (lit.)[3]
Flash Point88°C (lit.)[3]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and ensure the stability of the compound.

Handling
  • Ventilation: Handle in a well-ventilated place, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles with side-shields.[3][4][5]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[3][4] Wash hands thoroughly with soap and water after handling.[3][4] Do not eat, drink, or smoke in areas where the chemical is handled.[6][7]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[3]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

Storage
  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][8]

  • Incompatible Substances: Keep away from incompatible substances, such as strong oxidizing agents.[4]

  • Security: Store in a locked-up area.[3][8]

Personal Protective Equipment (PPE)

A comprehensive array of PPE is mandatory to prevent exposure when handling this compound.

Table 3: Recommended Personal Protective Equipment

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/FaceTightly fitting safety goggles with side-shields or a face shield.Conforming to EN166 (EU) or NIOSH (US).[3][4][5]
HandsChemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.Conforming to EU Directive 89/686/EEC and the standard EN 374.[3][4][5]
BodyLaboratory coat, fire/flame resistant and impervious clothing, or a chemical-resistant suit.To prevent skin contact.[3][4][5]
RespiratoryAn N95 dust mask or a NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or dust is generated.[4][5]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

First Aid Measures

Table 4: First Aid Protocols

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3][8] If breathing is difficult, give oxygen.[3][8] If not breathing, give artificial respiration.[3][8] Seek medical attention.[3][8]
Skin Contact Immediately remove all contaminated clothing.[3][8] Wash the affected area with plenty of soap and water.[3][8] If skin irritation occurs, get medical advice/attention.[3][8]
Eye Contact Rinse cautiously with water for several minutes.[3][8] Remove contact lenses, if present and easy to do.[3][8] Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor immediately.[3]
Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

  • Hazards: In case of fire, toxic and irritating fumes may be produced.[6]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[3][5] Use personal protective equipment and ensure adequate ventilation.[3][5] Evacuate personnel to safe areas.[3][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3][5] Do not let the chemical enter drains; discharge into the environment must be avoided.[3][5]

  • Containment and Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3][5]

Experimental Protocols Visualization

The following diagrams illustrate key workflows for the safe handling and response to incidents involving this compound.

Hazard_Response_Workflow cluster_assessment Hazard Assessment cluster_response Emergency Response cluster_actions First Aid Actions start Potential Exposure to This compound identify_route Identify Route of Exposure start->identify_route inhalation Inhalation identify_route->inhalation Inhaled skin_contact Skin Contact identify_route->skin_contact Skin Contact eye_contact Eye Contact identify_route->eye_contact Eye Contact ingestion Ingestion identify_route->ingestion Ingested action_inhale Move to Fresh Air Provide Oxygen/Artificial Respiration inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap and Water skin_contact->action_skin action_eye Rinse with Water for 15 min Remove Contact Lenses eye_contact->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: Emergency Response Workflow for this compound Exposure.

Safe_Handling_Workflow cluster_planning Pre-Handling Planning cluster_handling Handling Procedure cluster_post_handling Post-Handling start Prepare to Handle This compound assess_ppe Assess and Don Required PPE start->assess_ppe check_ventilation Ensure Proper Ventilation (Fume Hood) start->check_ventilation handle_chemical Handle Chemical - Avoid dust/aerosol formation - Use non-sparking tools assess_ppe->handle_chemical check_ventilation->handle_chemical avoid_contact Avoid Contact with Skin, Eyes, and Clothing handle_chemical->avoid_contact wash_hands Wash Hands Thoroughly avoid_contact->wash_hands store_properly Store in a Tightly Closed Container in a Cool, Dry, Ventilated Area wash_hands->store_properly end Procedure Complete store_properly->end

Caption: Safe Handling Workflow for this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[4] Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][8] Under no circumstances should this chemical be disposed of down the drain.[3][4]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work.

References

A Technical Guide to (5,6-Dichloropyridin-3-yl)methanol for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (5,6-Dichloropyridin-3-yl)methanol, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, commercial suppliers, and its applications in synthetic chemistry.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of more complex molecules. Its dichlorinated pyridine ring and primary alcohol functional group offer multiple reaction sites for chemical modification, making it a versatile reagent in the development of novel compounds, particularly in the pharmaceutical and agrochemical industries.

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can procure this compound in various quantities, typically ranging from milligrams to grams. Some of the notable suppliers include:

  • Amerigo Scientific[1]

  • Laibo Chem[2]

  • BLDpharm[3]

  • Sigma-Aldrich (Merck)

It is advisable to consult the respective company websites for the most current information on product availability, purity, and pricing.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 54127-30-9[1][4]
Molecular Formula C6H5Cl2NO[1][4]
Molecular Weight 178.018 g/mol [1][4]
Purity Typically ≥95%[1]
MDL Number MFCD00671515[1]
EC Number 640-156-2[4]

Safety and Hazard Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound, and work should be conducted in a well-ventilated fume hood.

Applications in Synthetic Chemistry

This compound is a versatile intermediate in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution or can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide range of functional groups, making this compound a valuable starting material for the synthesis of libraries of compounds for drug discovery and other applications.

For instance, dichloropyridine scaffolds are utilized in the development of kinase inhibitors for potential therapeutic applications in oncology.[5] The structural motif is also found in compounds targeting other biological pathways.

Representative Experimental Protocols

While specific experimental protocols for this compound are highly dependent on the desired final product, the following sections describe general procedures for common transformations involving similar dichloropyridine-containing molecules. These protocols are adapted from methodologies used for structurally related compounds.

5.1. General Procedure for Amide Synthesis via EDC/HOBt Coupling

This protocol outlines a common method for forming an amide bond between a carboxylic acid derivative of a dichloropyridine and a primary or secondary amine.

Experimental Workflow:

G A Dissolve dichloropyridine carboxylic acid and amine in DMF B Cool to 0°C A->B C Add HOBt and EDC B->C D Stir at room temperature (12-18 hours) C->D E Aqueous work-up (Water and Ethyl Acetate Extraction) D->E F Purification (e.g., Chromatography) E->F

Caption: Workflow for Amide Synthesis.

Protocol:

  • Dissolve the dichloropyridine carboxylic acid (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution.[5]

  • Cool the reaction mixture to 0°C using an ice bath.[5]

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents) portion-wise to the stirred solution.[5]

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

5.2. General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a palladium-catalyzed cross-coupling reaction to substitute one of the chlorine atoms on the pyridine ring with an aryl or heteroaryl group.

Experimental Workflow:

G A Combine dichloropyridine derivative, boronic acid, palladium catalyst, and base in a reaction vessel B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent system (e.g., Dioxane/Water) B->C D Heat reaction mixture (80-100°C) for 8-12 hours C->D E Cool to room temperature D->E F Aqueous work-up and extraction E->F G Purification (e.g., Chromatography) F->G

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol:

  • In a reaction vessel, combine the this compound derivative (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).[5]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.[5]

  • Heat the reaction mixture to 80-100°C and stir for 8-12 hours.[5]

  • Monitor the reaction by TLC or LC-MS.[5]

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship in Drug Discovery

The use of this compound as a starting material often follows a logical progression in a drug discovery context, starting from a core scaffold and leading to a potential drug candidate.

G A This compound (Starting Material) B Synthesis of Derivatives (e.g., amides, ethers, cross-coupling products) A->B C Screening of Compound Library (Biological Assays) B->C D Identification of 'Hit' Compounds C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Candidate E->F

Caption: Drug Discovery Progression.

This diagram illustrates the journey from a basic chemical building block to a preclinical candidate, a path where this compound and its derivatives can play a crucial role.

References

The Strategic Application of (5,6-Dichloropyridin-3-yl)methanol in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(5,6-Dichloropyridin-3-yl)methanol , a versatile dichlorinated pyridine derivative, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the presence of two reactive chlorine atoms and a primary alcohol, offer multiple avenues for synthetic modification, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound in research, with a focus on its role in the synthesis of CXCR3 antagonists and histone deacetylase (HDAC) inhibitors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValue
CAS Number 54127-30-9
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
Appearance White to off-white solid/crystal powder
Melting Point 76°C
Boiling Point 297.7±35.0 °C (Predicted)
Solubility Soluble in polar organic solvents such as methanol and ethanol. Low solubility in water.

Core Applications in Drug Discovery

The dichloropyridine moiety of this compound serves as a key pharmacophore in the design of targeted therapies. The chlorine substituents can enhance binding affinity to biological targets and improve pharmacokinetic properties. Research has primarily focused on two key areas: CXCR3 antagonism and HDAC inhibition.

CXCR3 Antagonism

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a critical role in immune cell trafficking and is implicated in various inflammatory and autoimmune diseases, as well as in cancer.[1][2] Antagonists of CXCR3 are therefore of significant therapeutic interest. The pyridine ring is a common feature in many CXCR3 inhibitors.

CXCR3 activation by its ligands (CXCL9, CXCL10, and CXCL11) initiates a cascade of intracellular signaling events, primarily through Gαi proteins. This leads to the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in cellular responses like chemotaxis, proliferation, and survival.[3][4]

CXCR3 Signaling Pathway and Inhibition

While a direct synthesis of a CXCR3 antagonist from this compound is not explicitly detailed in the reviewed literature, a general synthetic approach can be inferred from protocols for analogous pyridinyl-scaffold inhibitors. The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid, which can then serve as a handle for further derivatization, such as reductive amination or amide bond formation, to introduce the necessary pharmacophoric elements for CXCR3 binding.

A plausible synthetic workflow would involve:

  • Oxidation: Conversion of the hydroxymethyl group to a formyl or carboxyl group.

  • Coupling: Reaction with a suitable amine or other nucleophile to introduce diversity and build the core antagonist structure.

  • Modification of the Pyridine Ring: The chlorine atoms can be substituted via nucleophilic aromatic substitution or cross-coupling reactions to further optimize activity and properties.

A detailed, generalized experimental protocol for a key coupling step is provided below.

Experimental Protocol: Reductive Amination (General)

  • Aldehyde Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.2 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Reductive Amination: Dissolve the crude aldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for several hours to overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is associated with various cancers and other diseases. HDAC inhibitors have emerged as a promising class of anti-cancer agents.

HDAC inhibitors function by preventing the deacetylation of histones, which leads to a more open chromatin structure (euchromatin) and allows for the transcription of tumor suppressor genes. They also affect the acetylation status and function of non-histone proteins involved in cell cycle regulation and apoptosis, such as p53 and tubulin.

HDAC Inhibition and Gene Expression

The synthesis of HDAC inhibitors often involves three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. This compound can be elaborated to serve as or be incorporated into the cap group of an HDAC inhibitor.

A representative synthetic workflow for preparing a hydroxamic acid-based HDAC inhibitor could involve:

  • Functionalization of the Alcohol: Conversion of the primary alcohol to an amine or a halide to facilitate coupling with a linker.

  • Linker Attachment: Coupling the functionalized pyridine with a linker molecule containing a protected carboxylic acid or its equivalent.

  • Introduction of the Zinc-Binding Group: Deprotection of the carboxylic acid and subsequent coupling with hydroxylamine to form the final hydroxamic acid.

Experimental Protocol: Synthesis of a Pyridinyl-capped Hydroxamic Acid (General)

  • Mesylation: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude mesylate.

  • Alkylation of Linker: To a solution of a suitable linker with a protected carboxylic acid (e.g., N-Boc-glycine, 1.1 eq) in a solvent like DMF, add a base such as sodium hydride (1.2 eq) at 0 °C.

  • Add the crude mesylate (1.0 eq) to the reaction mixture and stir at room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

  • Boc Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid in dichloromethane (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Hydroxamic Acid Formation: To a solution of the deprotected acid (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a coupling agent like HATU (1.5 eq) in DMF, add a base such as DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Quantitative Data

While specific quantitative data for compounds directly derived from this compound is limited in the public domain, data from structurally related compounds highlight the potential potency of this scaffold. For instance, pyridine-based HDAC inhibitors have demonstrated low nanomolar IC₅₀ values against various HDAC isoforms. Similarly, pyridinyl-scaffold CXCR3 antagonists have shown high binding affinities.

Compound ClassTargetRepresentative IC₅₀/Binding Affinity
Pyridine-based HDAC InhibitorsHDAC1Low nM range
Pyridinyl-scaffold CXCR3 AntagonistsCXCR3Low nM range

Conclusion

This compound represents a promising and versatile starting material for the synthesis of biologically active molecules. Its application in the development of CXCR3 antagonists and HDAC inhibitors showcases its potential in addressing key therapeutic targets in oncology, inflammation, and autoimmune diseases. The synthetic handles provided by its structure allow for extensive derivatization and optimization, making it a valuable tool for medicinal chemists. Further exploration of the synthetic possibilities and biological activities of its derivatives is warranted and holds the potential to yield novel clinical candidates.

References

Methodological & Application

Application Notes and Protocols: (5,6-Dichloropyridin-3-yl)methanol in the Synthesis of CXCR3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a pivotal role in mediating the migration of immune cells, particularly T helper 1 (Th1) lymphocytes. Its involvement in various inflammatory diseases and cancer has established it as a significant target for therapeutic intervention. While numerous scaffolds for CXCR3 inhibitors have been explored, this document focuses on the potential application of (5,6-Dichloropyridin-3-yl)methanol as a novel starting material for the synthesis of new CXCR3 antagonists. Based on extensive literature review, this specific precursor has not been previously reported in the synthesis of CXCR3 inhibitors, presenting an opportunity for novel intellectual property and the exploration of new chemical space. This document provides a proposed synthetic route and relevant experimental protocols to guide researchers in this endeavor.

Introduction to CXCR3 Signaling

CXCR3 is activated by three interferon-inducible chemokines: CXCL9, CXCL10, and CXCL11. Upon ligand binding, CXCR3, a Gαi protein-coupled receptor, initiates a signaling cascade that leads to cellular responses such as chemotaxis, integrin activation, and cytoskeletal changes. This signaling is crucial for the recruitment of activated T cells and NK cells to sites of inflammation. Dysregulation of the CXCR3 signaling axis is implicated in the pathogenesis of autoimmune diseases, chronic inflammation, and certain cancers.

The signaling pathway begins with ligand binding, which induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels, while the Gβγ dimer can activate other effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of these pathways ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC) and Akt, culminating in cell migration.

CXCR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CXCR3 CXCR3 G_protein Gαiβγ CXCR3->G_protein Activation PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Ca_flux Ca²⁺ Flux PLC->Ca_flux Akt_activation Akt Activation PI3K->Akt_activation Ligand CXCL9, CXCL10, CXCL11 Ligand->CXCR3 Binding Cell_Migration Cell Migration Ca_flux->Cell_Migration Akt_activation->Cell_Migration

Caption: Simplified CXCR3 signaling pathway leading to cell migration.

Proposed Synthetic Application of this compound

While no direct synthesis of CXCR3 inhibitors from this compound has been reported, its structure presents a valuable scaffold. The dichloropyridine core is a common feature in various receptor antagonists, and the methanol group provides a handle for further chemical modifications. The following is a proposed synthetic workflow to generate a library of novel compounds for screening as CXCR3 inhibitors. This proposed route utilizes well-established synthetic transformations like Appel reaction for halogenation, followed by Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce diversity.

Synthetic_Workflow cluster_coupling Diversity Introduction Start This compound Step1 Appel Reaction (CBr₄, PPh₃) Start->Step1 Intermediate1 3-(Bromomethyl)-5,6-dichloropyridine Coupling_Reaction Buchwald-Hartwig Amination or Suzuki Coupling Intermediate1->Coupling_Reaction Step1->Intermediate1 Coupling_Partner Amine (R¹-NH₂) or Boronic Acid (R²-B(OH)₂) Coupling_Partner->Coupling_Reaction Product_Library Library of Potential CXCR3 Inhibitors Coupling_Reaction->Product_Library

Caption: Proposed workflow for the synthesis of CXCR3 inhibitors.

Experimental Protocols

The following are detailed, proposed protocols for the synthesis and evaluation of CXCR3 inhibitors derived from this compound.

Protocol 1: Synthesis of 3-(Bromomethyl)-5,6-dichloropyridine (Intermediate 1)

This protocol describes the conversion of the starting methanol to a more reactive bromomethyl intermediate via an Appel reaction.

Materials:

  • This compound

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

  • Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield 3-(bromomethyl)-5,6-dichloropyridine.

Protocol 2: Synthesis of Amine Derivatives via Buchwald-Hartwig Amination

This protocol describes the coupling of the bromomethyl intermediate with various amines to introduce diversity.

Materials:

  • 3-(Bromomethyl)-5,6-dichloropyridine (Intermediate 1)

  • A diverse library of primary and secondary amines (R-NH₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with nitrogen (repeat 3 times).

  • Add a solution of 3-(bromomethyl)-5,6-dichloropyridine (1.0 eq) and the desired amine (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amine derivative.

Protocol 3: CXCR3 Radioligand Binding Assay

This protocol is for evaluating the binding affinity of the synthesized compounds to the CXCR3 receptor.

Materials:

  • HEK293 cells stably expressing human CXCR3

  • [¹²⁵I]-CXCL10 (Radioligand)

  • Synthesized test compounds

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Unlabeled CXCL10 for determining non-specific binding

  • Multi-well plates (e.g., 96-well)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add a fixed concentration of [¹²⁵I]-CXCL10, the test compound at various concentrations, and the CXCR3-expressing cell membrane preparation.

  • For determining non-specific binding, add a high concentration of unlabeled CXCL10.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound by non-linear regression analysis.

Protocol 4: Chemotaxis Assay

This protocol assesses the functional antagonism of the synthesized compounds by measuring their ability to inhibit chemokine-induced cell migration.

Materials:

  • CXCR3-expressing cells (e.g., activated T-lymphocytes)

  • CXCL10

  • Synthesized test compounds

  • Chemotaxis chambers (e.g., Transwell plates)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Calcein-AM or other cell viability dye

Procedure:

  • Pre-incubate the CXCR3-expressing cells with various concentrations of the test compounds.

  • Place CXCL10 in the lower chamber of the chemotaxis plate.

  • Add the pre-incubated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Incubate the plate at 37 °C in a CO₂ incubator for a period sufficient for cell migration (e.g., 2-4 hours).

  • Quantify the number of cells that have migrated to the lower chamber, for example, by lysing the cells and measuring fluorescence after staining with Calcein-AM.

  • Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC₅₀ value.

Data Presentation: Reference CXCR3 Inhibitor Activities

While quantitative data for inhibitors derived from this compound is not available, the following table provides reference activity data for known CXCR3 antagonists with different chemical scaffolds. This data can serve as a benchmark for newly synthesized compounds.

Compound NameScaffold TypeAssay TypeTargetIC₅₀ / Kᵢ (nM)
AMG487Azaquinazolinone[¹²⁵I]-CXCL10 BindingHuman CXCR38.0
NBI-74330Azaquinazolinone[¹²⁵I]-CXCL10 BindingHuman CXCR31.5 (Kᵢ)
SCH 546738Piperazinyl-piperidine[¹²⁵I]-CXCL10 BindingHuman CXCR30.4 (Kᵢ)
ACT-777991Not specifiedT-cell migrationHuman CXCR3-

Conclusion

The use of this compound as a starting material for the synthesis of CXCR3 inhibitors represents an unexplored and promising avenue for the development of novel therapeutics. The proposed synthetic protocols, based on established and reliable chemical transformations, offer a clear path for the generation of a diverse library of compounds. The subsequent evaluation of these compounds using the provided assay protocols will be crucial in identifying lead candidates with potent and selective CXCR3 antagonistic activity. This approach has the potential to yield new chemical entities with improved pharmacological profiles for the treatment of inflammatory and autoimmune diseases.

Application Notes and Protocols: (5,6-Dichloropyridin-3-yl)methanol as a Versatile Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5,6-Dichloropyridin-3-yl)methanol , also known as 2,3-dichloro-5-(hydroxymethyl)pyridine, is a key heterocyclic building block for the synthesis of a range of modern agrochemicals. The presence of two chlorine atoms and a reactive hydroxymethyl group on the pyridine ring provides a versatile scaffold for constructing complex molecules with potent biological activities. This document details the application of this compound and its derivatives in the synthesis of key fungicides, offering experimental protocols and insights for researchers in the field of agrochemical development.

Overview of Synthetic Utility

This compound is a crucial starting material for producing high-value agrochemical intermediates, most notably 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) . DCTF is a pivotal precursor for several commercial agrochemicals, including the fungicide Fluazinam. The synthetic strategy generally involves the conversion of the hydroxymethyl group to a more reactive species, which is then transformed into the trifluoromethyl group.

Key Synthetic Transformations:
  • Chlorination: The primary alcohol of this compound can be converted to a chloromethyl group, which can be further chlorinated to a trichloromethyl group.

  • Fluorination: The resulting trichloromethyl group undergoes halogen exchange to yield the desired trifluoromethyl group, a common toxophore in modern agrochemicals.

The following diagram illustrates the logical workflow from the building block to a key agrochemical.

G A This compound B 2,3-Dichloro-5-(chloromethyl)pyridine A->B Chlorination C 2,3-Dichloro-5-(trichloromethyl)pyridine B->C Further Chlorination D 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) C->D Fluorination E Fungicide (e.g., Fluazinam) D->E Amination

Caption: Synthetic pathway from this compound to fungicides.

Synthesis of Key Agrochemicals

The 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) intermediate derived from this compound is a building block for several important agrochemicals.

Agrochemical Class Example Biological Activity Key Intermediate
FungicideFluazinamUncoupler of oxidative phosphorylation in fungi[1]2,3-dichloro-5-(trifluoromethyl)pyridine
InsecticideChlorfluazuronChitin synthesis inhibitor2,3-dichloro-5-(trifluoromethyl)pyridine
Synthesis of the Fungicide Fluazinam

Fluazinam is a broad-spectrum fungicide used to control a variety of fungal diseases in crops. Its synthesis from the DCTF intermediate is a well-established process involving nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of Fluazinam from 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)

This protocol outlines the final step in the synthesis of Fluazinam from the key intermediate DCTF.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)

  • 3-amino-2,6-dinitro-4-(trifluoromethyl)aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and condenser, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and 3-amino-2,6-dinitro-4-(trifluoromethyl)aniline (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure Fluazinam.

Quantitative Data for Fluazinam Synthesis from a related precursor:

A patent describes a similar synthesis where the conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to an intermediate for Fluazinam was achieved with a 90% yield[2].

Proposed Synthesis of the Key Intermediate DCTF

Proposed Protocol: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine

Step 1: Chlorination of the Hydroxymethyl Group

  • React this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent (e.g., dichloromethane or toluene) to yield 2,3-dichloro-5-(chloromethyl)pyridine.

Step 2: Radical Chlorination to the Trichloromethyl Group

  • The resulting 2,3-dichloro-5-(chloromethyl)pyridine can be subjected to exhaustive radical chlorination using chlorine gas under UV irradiation or in the presence of a radical initiator (e.g., AIBN) to afford 2,3-dichloro-5-(trichloromethyl)pyridine.

Protocol: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine to DCTF

This protocol is adapted from established industrial processes[3][4].

Materials:

  • 2,3-dichloro-5-(trichloromethyl)pyridine

  • Anhydrous hydrogen fluoride (HF)

  • Catalyst (e.g., antimony pentachloride (SbCl₅) or a chromium-based catalyst)

Procedure:

  • In a suitable high-pressure reactor (e.g., a Hastelloy autoclave), charge 2,3-dichloro-5-(trichloromethyl)pyridine and the catalyst.

  • Introduce anhydrous hydrogen fluoride into the reactor.

  • Heat the reactor to a temperature range of 150-200°C. The reaction is typically carried out under pressure.

  • Maintain the reaction for several hours until the conversion is complete, as monitored by GC analysis.

  • After cooling, the excess HF is carefully neutralized, and the product is isolated by distillation.

Quantitative Data for DCTF Synthesis:

Starting Material Reaction Yield Reference
2,3-dichloro-5-(trichloromethyl)pyridineVapor-phase fluorination>90%[3]
2-chloro-5-trichloromethylpyridineLiquid-phase chlorination to 2,3-dichloro-5-(trichloromethyl)pyridineHigh Yield

Signaling Pathways and Mechanism of Action

The biological activity of agrochemicals derived from the this compound scaffold is diverse and depends on the final structure.

Fluazinam: Uncoupling of Oxidative Phosphorylation

Fluazinam acts by disrupting the energy metabolism of fungal cells. It is an uncoupler of oxidative phosphorylation, which means it dissipates the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis.

G cluster_0 Mitochondrial Respiration A Electron Transport Chain B Proton Pumping A->B C Proton Gradient B->C D ATP Synthase C->D E ATP Production D->E F Fluazinam G Dissipation of Proton Gradient F->G G->C Disrupts

Caption: Mechanism of action of the fungicide Fluazinam.

This disruption leads to a rapid depletion of cellular ATP, inhibiting fungal growth and sporulation. This mode of action provides a low risk of cross-resistance with other fungicide classes.

References

Application Notes and Protocols: Oxidation of (5,6-Dichloropyridin-3-yl)methanol to 5,6-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the chemical oxidation of (5,6-Dichloropyridin-3-yl)methanol to the corresponding aldehyde, 5,6-dichloronicotinaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. Three distinct and widely applicable oxidation methods are presented: Manganese Dioxide (MnO₂) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation. Each protocol is detailed to provide researchers, scientists, and drug development professionals with a comprehensive guide for laboratory implementation. A comparative summary of the reaction parameters and safety information for key reagents is also included to facilitate method selection based on laboratory capabilities, scale, and substrate sensitivity.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. 5,6-Dichloronicotinaldehyde is a key building block for the synthesis of a range of biologically active molecules. The presence of the electron-deficient and potentially coordinating pyridine ring, along with the chloro-substituents, requires careful selection of the oxidation method to ensure high yield and purity while avoiding over-oxidation to the carboxylic acid or other side reactions. This application note presents three reliable methods to achieve this transformation, each with its own advantages in terms of reaction conditions, reagent handling, and scalability.

Comparative Overview of Oxidation Protocols

The following table summarizes the key quantitative parameters for the three detailed oxidation protocols. This allows for a direct comparison of the methods to aid in selecting the most appropriate procedure for a given research need.

ParameterProtocol 1: Manganese DioxideProtocol 2: Dess-Martin PeriodinaneProtocol 3: Swern Oxidation
Starting Material This compoundThis compoundThis compound
Primary Reagent Activated Manganese Dioxide (MnO₂)Dess-Martin Periodinane (DMP)Oxalyl Chloride & Dimethyl Sulfoxide (DMSO)
Reagent Equiv. ~10 eq.~1.5 eq.Oxalyl Chloride (~2 eq.), DMSO (~3 eq.)
Solvent Chloroform or DichloromethaneDichloromethane (DCM)Dichloromethane (DCM)
Temperature Reflux (~60-75°C)Room Temperature (~25°C)-78°C to Room Temperature
Reaction Time 12-24 hours1-3 hours1-2 hours
Work-up Filtration and concentrationAqueous quench and extractionAqueous quench and extraction
Reported Yield High (Specific example: 90%)Generally High (>90%)Generally High (>90%)

Experimental Protocols

Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)

This protocol is adapted from a known procedure for the oxidation of a similar substrate and is noted for its operational simplicity and the use of a heterogeneous reagent.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Celite® or Diatomaceous Earth

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add chloroform or dichloromethane as the solvent (sufficient to make a stirrable slurry, e.g., ~20 mL per gram of starting material).

  • To the stirred solution, add activated manganese dioxide (approx. 10 equivalents by weight).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (for chloroform, this is ~61°C; for dichloromethane, ~40°C, though a higher temperature of ~75°C in a sealed vessel has been reported for a similar substrate).

  • Maintain the reaction at reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® or diatomaceous earth to remove the manganese dioxide and its byproducts.

  • Wash the filter cake thoroughly with additional chloroform or dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 5,6-dichloronicotinaldehyde.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and highly efficient method for converting primary alcohols to aldehydes at room temperature.[1][2]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • To the stirred solution at room temperature, add Dess-Martin Periodinane (1.5 eq.) portion-wise over 5-10 minutes.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude 5,6-dichloronicotinaldehyde can be purified by flash column chromatography.

Protocol 3: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, offering a mild and rapid conversion of alcohols to aldehydes.[3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78°C)

Procedure:

  • In a flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78°C.

  • To the cold DCM, add oxalyl chloride (2.0 eq.) via syringe.

  • Slowly add a solution of anhydrous DMSO (3.0 eq.) in DCM to the oxalyl chloride solution at -78°C. Stir for 15-30 minutes.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture, maintaining the temperature at -78°C. Stir for 30-60 minutes.

  • Add triethylamine (5.0 eq.) to the reaction mixture and stir for another 15 minutes at -78°C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety and Handling Precautions

Proper safety precautions are essential when performing these chemical transformations. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

ReagentKey HazardsHandling Precautions
Manganese Dioxide Oxidizer, Harmful if inhaled or swallowed.[4]Avoid breathing dust. Use in a well-ventilated area. Keep away from combustible materials.[5]
Dess-Martin Periodinane Oxidizer, Harmful if swallowed, inhaled, or in contact with skin. May be shock-sensitive.[6][7]Handle under an inert atmosphere. Keep away from heat and combustible materials. Store in a cool, dry place.[8]
Oxalyl Chloride Corrosive, Toxic if inhaled, Reacts violently with water.[2][9]Handle in a fume hood with extreme care. Use a syringe for transfer. Avoid contact with moisture.[10]
Dimethyl Sulfoxide (DMSO) Combustible liquid, Skin absorption.Wear appropriate gloves. Can carry dissolved chemicals through the skin.
Dichloromethane (DCM) Volatile, Suspected carcinogen.Use in a well-ventilated fume hood. Avoid inhalation and skin contact.
Triethylamine (TEA) Flammable, Corrosive, Toxic.Handle in a fume hood. Avoid inhalation and skin contact.

Visualized Workflow

The following diagram illustrates the general workflow for the oxidation of this compound to 5,6-dichloronicotinaldehyde, showcasing the three alternative protocols.

Oxidation_Workflow cluster_methods Oxidation Method Start This compound Method1 Protocol 1: Manganese Dioxide Start->Method1 Method2 Protocol 2: Dess-Martin Periodinane Start->Method2 Method3 Protocol 3: Swern Oxidation Start->Method3 Product 5,6-Dichloronicotinaldehyde Workup Work-up & Purification Method1->Workup Method2->Workup Method3->Workup Workup->Product

Caption: General workflow for the oxidation of this compound.

References

Application Notes and Protocols for Esterification Reactions Involving (5,6-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of (5,6-dichloropyridin-3-yl)methanol. This key intermediate is valuable in the synthesis of pharmacologically active compounds, particularly as antagonists for the C-C chemokine receptor 2 (CCR2), which is implicated in inflammatory and fibrotic diseases.

Overview of Esterification Reactions

Esterification of this compound is a critical step in the synthesis of various derivatives for drug discovery. The resulting esters can function as prodrugs, enhance compound lipophilicity, or serve as key intermediates for further functionalization. Several methods can be employed for this transformation, with the choice depending on the specific carboxylic acid, desired scale, and available resources. Common methods include the use of coupling agents, classical Fischer-Speier esterification, and enzymatic catalysis.

Data Presentation: Ester Synthesis via HATU Coupling

The following table summarizes quantitative data for the synthesis of various (5,6-dichloropyridin-3-yl)methyl esters using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent. These examples are adapted from patent literature demonstrating the synthesis of CCR2 antagonists.

Carboxylic Acid ReactantProductSolventBaseReaction Time (h)Temperature (°C)Yield (%)
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid(5,6-Dichloropyridin-3-yl)methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylateDMFDIPEA162395
1-(Cyclohexylcarbonyl)piperidine-4-carboxylic acid(5,6-Dichloropyridin-3-yl)methyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylateDMFDIPEA162389
1-Benzoylpiperidine-4-carboxylic acid(5,6-Dichloropyridin-3-yl)methyl 1-benzoylpiperidine-4-carboxylateDMFDIPEA162392
1-Acetylpiperidine-4-carboxylic acid(5,6-Dichloropyridin-3-yl)methyl 1-acetylpiperidine-4-carboxylateDMFDIPEA162390

Experimental Protocols

Protocol 1: Esterification using HATU as a Coupling Agent

This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using HATU.

Materials:

  • This compound

  • Carboxylic acid of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature (approximately 23 °C) for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Experimental Workflow for HATU Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous DMF add_alcohol Add this compound start->add_alcohol add_hatu Add HATU add_alcohol->add_hatu add_dipea Add DIPEA add_hatu->add_dipea stir Stir at Room Temperature (16 hours) add_dipea->stir dilute Dilute with Ethyl Acetate stir->dilute wash_bicarb Wash with sat. NaHCO3 dilute->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Pure Ester purify->end

Caption: Workflow for ester synthesis via HATU coupling.

Protocol 2: Fischer-Speier Esterification (General Protocol)

This method is suitable for the synthesis of simple alkyl esters and is driven by using a large excess of the alcohol, which also acts as the solvent.

Materials:

  • This compound (if reacting with a carboxylic acid) or a suitable carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Dissolve or suspend the carboxylic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by flash column chromatography or distillation if necessary.

Protocol 3: Enzymatic Esterification (General Protocol)

Enzymatic esterification offers a milder and more selective alternative to chemical methods. Lipases are commonly used for this transformation.

Materials:

  • This compound

  • Carboxylic acid or an activated ester (e.g., vinyl acetate)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or orbital shaker

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in an anhydrous organic solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If using a carboxylic acid, add molecular sieves to remove the water formed during the reaction.

  • Incubate the mixture with shaking at a suitable temperature (e.g., 40-60 °C) for 24-72 hours.

  • Monitor the reaction by TLC or GC/LC-MS.

  • Upon completion, filter off the immobilized enzyme (which can often be washed and reused).

  • Wash the filtrate with a mild aqueous base to remove any unreacted carboxylic acid.

  • Dry the organic layer, concentrate, and purify the product as needed.

Application in Drug Development: Targeting the CCR2 Signaling Pathway

Esters derived from this compound have been investigated as potent and selective antagonists of the C-C chemokine receptor 2 (CCR2). The CCR2 signaling pathway is a key driver of monocyte and macrophage recruitment to sites of inflammation.

CCR2 Signaling Pathway Overview

The binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to its receptor CCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This cascade leads to the recruitment of inflammatory cells, contributing to the pathogenesis of various inflammatory and fibrotic diseases.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_response Cellular Response CCR2 CCR2 (GPCR) G_protein G-protein (α, β, γ) CCR2->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT MAPK p38/MAPK Pathway G_protein->MAPK CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds Inhibitor (5,6-Dichloropyridin-3-yl)methyl ester derivative (CCR2 Antagonist) Inhibitor->CCR2 Blocks Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Cytokine Cytokine Production JAK_STAT->Cytokine Chemotaxis Chemotaxis & Cell Migration MAPK->Chemotaxis MAPK->Proliferation

Caption: Inhibition of the CCL2/CCR2 signaling pathway.

By blocking the interaction of CCL2 with CCR2, antagonists derived from this compound can inhibit the downstream signaling pathways, thereby reducing the recruitment of inflammatory cells. This mechanism of action makes them promising therapeutic candidates for diseases such as atherosclerosis, multiple sclerosis, and diabetic nephropathy. The ester moiety in these molecules can be tailored to optimize pharmacokinetic and pharmacodynamic properties.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (5,6-Dichloropyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The functionalization of these heterocycles through robust and versatile synthetic methods is a key focus of modern pharmaceutical research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, have emerged as powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds on aromatic and heteroaromatic rings.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of (5,6-Dichloropyridin-3-yl)methanol and its derivatives. This versatile building block offers two distinct chlorine atoms for selective functionalization, enabling the synthesis of a diverse range of novel compounds for screening and development.

Regioselectivity in Cross-Coupling Reactions

A critical consideration in the functionalization of this compound is the regioselectivity of the cross-coupling reaction. The pyridine nitrogen atom exerts a strong electronic influence, rendering the chlorine atom at the C6 position (ortho to the nitrogen) significantly more activated towards oxidative addition to the palladium(0) catalyst compared to the chlorine atom at the C5 position. This inherent reactivity difference allows for selective mono-functionalization at the C6 position under carefully controlled conditions. Subsequent coupling at the C5 position can be achieved under more forcing conditions if desired.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents. For this compound, this reaction is expected to proceed selectively at the C6 position to yield (6-aryl-5-chloropyridin-3-yl)methanol derivatives.

General Reaction Scheme:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup1 Weigh Reagents: This compound, Coupling Partner, Base setup3 Combine in Dry Glassware under Inert Atmosphere setup1->setup3 setup2 Prepare Catalyst System: Pd Pre-catalyst + Ligand setup2->setup3 reaction1 Add Anhydrous Solvent setup3->reaction1 reaction2 Heat and Stir reaction1->reaction2 reaction3 Monitor Progress (TLC, LC-MS) reaction2->reaction3 workup1 Cool and Quench Reaction reaction3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purification Column Chromatography workup3->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Application of (5,6-Dichloropyridin-3-yl)methanol in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5,6-Dichloropyridin-3-yl)methanol is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic scaffolds of medicinal interest. Its di-substituted pyridine ring, coupled with a reactive hydroxymethyl group, provides multiple points for chemical modification, enabling the synthesis of a diverse range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic intermediates, with a focus on its conversion to 2,3-dichloro-5-(chloromethyl)pyridine and subsequent elaboration to more complex fused heterocyclic systems.

Core Application: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

A primary application of this compound is as a precursor in the synthesis of pyrrolo[2,3-b]pyridine derivatives. These compounds are of significant interest in drug discovery as they form the core structure of various protein kinase inhibitors. The synthetic strategy involves the initial conversion of the alcohol functionality into a more reactive leaving group, typically a halide, to facilitate nucleophilic substitution.

Physicochemical Properties of this compound
PropertyValue
CAS Number 54127-30-9
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
Appearance White to off-white solid
Melting Point 98-102 °C

Synthetic Workflow

The overall synthetic pathway from this compound to a substituted pyrrolo[2,3-b]pyridine derivative can be visualized as a two-step process. The first step is the activation of the starting material via chlorination, followed by a nucleophilic substitution with a suitable heterocyclic partner.

G A This compound B 2,3-dichloro-5-(chloromethyl)pyridine A->B Chlorination (SOCl₂) D Substituted Pyrrolo[2,3-b]pyridine Derivative B->D Nucleophilic Substitution C Heterocyclic Nucleophile (e.g., 1H-pyrrolo[2,3-b]pyridine anion) C->D Reactant

Caption: Synthetic workflow from this compound to a substituted pyrrolo[2,3-b]pyridine.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dichloro-5-(chloromethyl)pyridine

This protocol details the conversion of this compound to the key intermediate, 2,3-dichloro-5-(chloromethyl)pyridine, via chlorination with thionyl chloride.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Thionyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise from the dropping funnel to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding it to ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2,3-dichloro-5-(chloromethyl)pyridine can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

ReactantMolar RatioTypical YieldPurity
This compound1.085-95%>95% (after purification)
Thionyl Chloride1.2-1.5--
Protocol 2: Synthesis of a Substituted Pyrrolo[2,3-b]pyridine Derivative

This protocol describes a general procedure for the N-alkylation of a pyrrolo[2,3-b]pyridine with the previously synthesized 2,3-dichloro-5-(chloromethyl)pyridine. This reaction is a key step in the synthesis of various kinase inhibitors.

Materials:

  • 2,3-dichloro-5-(chloromethyl)pyridine

  • A suitable 1H-pyrrolo[2,3-b]pyridine derivative

  • A strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Deprotonation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the 1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in the anhydrous solvent. Cool the mixture to 0 °C. Add the strong base (1.1 eq) portion-wise, and stir the mixture at 0 °C for 30-60 minutes to form the corresponding anion.

  • Alkylation: To this mixture, add a solution of 2,3-dichloro-5-(chloromethyl)pyridine (1.0-1.2 eq) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrolo[2,3-b]pyridine derivative.

Quantitative Data:

ReactantMolar RatioTypical Yield
2,3-dichloro-5-(chloromethyl)pyridine1.0-1.260-80%
1H-pyrrolo[2,3-b]pyridine derivative1.0-
Base (e.g., NaH)1.1-

Logical Relationship of Synthetic Steps

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Final Product Start This compound Step1 Chlorination with SOCl₂ Start->Step1 Intermediate 2,3-dichloro-5-(chloromethyl)pyridine Step1->Intermediate Step3 Nucleophilic Substitution Intermediate->Step3 Reactant Heterocyclic Nucleophile Step2 Deprotonation Reactant->Step2 Anion Heterocyclic Anion Step2->Anion Anion->Step3 Product Final Heterocyclic Compound Step3->Product

Caption: Logical flow of the two-stage synthesis of advanced heterocyclic compounds.

Conclusion

This compound serves as a crucial starting material for the synthesis of complex heterocyclic molecules, particularly those with applications in medicinal chemistry. The protocols provided herein offer a clear and reproducible methodology for the preparation of the key intermediate, 2,3-dichloro-5-(chloromethyl)pyridine, and its subsequent utilization in the construction of pyrrolo[2,3-b]pyridine frameworks. These application notes are intended to guide researchers in the efficient and effective use of this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for the Scale-up Synthesis of (5,6-Dichloropyridin-3-yl)methanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scale-up synthesis of (5,6-Dichloropyridin-3-yl)methanol, a key intermediate for preclinical drug development. The protocol details a robust and scalable two-step synthetic route commencing from the commercially available 5,6-dichloronicotinic acid. The described method focuses on operational simplicity, high yield, and purity, making it suitable for producing gram to kilogram quantities of the target compound required for preclinical evaluation. Detailed experimental procedures for both the synthesis and purification are provided, along with data presented in a clear, tabular format for easy interpretation. Visual diagrams generated using DOT language are included to illustrate the synthetic workflow and logical relationships.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. The unique substitution pattern of the pyridine ring, featuring two chlorine atoms and a hydroxymethyl group, provides multiple points for further chemical modification, making it an attractive scaffold in medicinal chemistry. Pyridine-containing molecules are prevalent in a wide array of FDA-approved drugs, highlighting the importance of this heterocyclic motif in drug discovery.[1][2] The development of novel therapeutics often requires significant quantities of key intermediates for extensive preclinical studies, including pharmacology, toxicology, and formulation development. Therefore, a scalable and reproducible synthetic process for this compound is of paramount importance.

This document outlines a detailed protocol for the scale-up synthesis of this compound via the reduction of 5,6-dichloronicotinic acid. The chosen synthetic strategy is amenable to large-scale production, employing readily available reagents and straightforward purification techniques to yield the final product with high purity suitable for preclinical research.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 5,6-dichloronicotinic acid. The first step involves the formation of a reactive intermediate, followed by its reduction to the corresponding alcohol.

Synthesis_Pathway 5,6-Dichloronicotinic_Acid 5,6-Dichloronicotinic Acid Intermediate Reactive Intermediate (e.g., Boronate Ester) 5,6-Dichloronicotinic_Acid->Intermediate Activation Target_Molecule This compound Intermediate->Target_Molecule Reduction

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Materials and Equipment
Material/EquipmentSupplierGrade
5,6-Dichloronicotinic acidCommercially Available≥98%
Borane-tetrahydrofuran complex (1 M in THF)Commercially AvailableReagent
Tetrahydrofuran (THF), anhydrousCommercially Available≥99.9%, inhibitor-free
Sodium hydroxide (NaOH)Commercially AvailableACS Reagent
Hydrochloric acid (HCl), concentratedCommercially AvailableACS Reagent
Ethyl acetate (EtOAc)Commercially AvailableACS Reagent
HexanesCommercially AvailableACS Reagent
Anhydrous sodium sulfate (Na2SO4)Commercially AvailableACS Reagent
Silica gelCommercially Available60 Å, 230-400 mesh
Glass-lined reactor (10-50 L)Appropriate Vendor-
Overhead stirrerAppropriate Vendor-
Temperature probeAppropriate Vendor-
Addition funnelAppropriate Vendor-
Rotary evaporatorAppropriate Vendor-
High-performance liquid chromatography (HPLC) systemAppropriate Vendor-
Nuclear magnetic resonance (NMR) spectrometerAppropriate Vendor-
Mass spectrometer (MS)Appropriate Vendor-
Scale-up Synthesis of this compound

Step 1: Reduction of 5,6-Dichloronicotinic Acid

This protocol describes the reduction of 5,6-dichloronicotinic acid using borane-tetrahydrofuran complex (BH3-THF). This method is generally high-yielding and amenable to scale-up.

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Charge_Reactant Charge 5,6-dichloronicotinic acid and anhydrous THF to reactor Inert_Atmosphere Establish Nitrogen Atmosphere Charge_Reactant->Inert_Atmosphere Cooling Cool to 0-5 °C Inert_Atmosphere->Cooling Add_BH3 Slowly add BH3-THF solution Cooling->Add_BH3 Warm_to_RT Warm to Room Temperature Add_BH3->Warm_to_RT Stir Stir for 12-16 hours Warm_to_RT->Stir Monitor Monitor by HPLC/TLC Stir->Monitor Quench Cool to 0-5 °C and carefully quench with Methanol Monitor->Quench Concentrate Concentrate in vacuo Quench->Concentrate Aqueous_Workup Aqueous work-up with NaOH and HCl Concentrate->Aqueous_Workup Extract Extract with Ethyl Acetate Aqueous_Workup->Extract Dry_and_Filter Dry organic layer (Na2SO4) and filter Extract->Dry_and_Filter Final_Concentration Concentrate to obtain crude product Dry_and_Filter->Final_Concentration

Caption: Workflow for the reduction of 5,6-dichloronicotinic acid.

Procedure:

  • Reaction Setup: Charge a 20 L glass-lined reactor equipped with an overhead stirrer, temperature probe, and addition funnel with 5,6-dichloronicotinic acid (1.0 kg, 5.21 mol) and anhydrous tetrahydrofuran (10 L).

  • Inerting: Purge the reactor with dry nitrogen for 15 minutes to establish an inert atmosphere.

  • Cooling: Cool the resulting suspension to 0-5 °C with an appropriate cooling bath.

  • Reagent Addition: Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (15.6 L, 15.6 mol, 3.0 equiv) via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Carefully and slowly quench the reaction by the dropwise addition of methanol (2 L) to decompose the excess borane. (Caution: Hydrogen gas evolution).

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol.

  • Aqueous Work-up: To the residue, add a 2 M aqueous solution of sodium hydroxide (5 L) and stir for 30 minutes. Acidify the mixture to pH ~2 with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (500 g). Filter the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure to afford the crude this compound as an off-white solid.

Purification Protocol

For preclinical studies, high purity of the final compound is essential. The following purification protocol involving recrystallization is recommended.

Procedure:

  • Recrystallization: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes until the solution becomes turbid. Allow the solution to cool to room temperature, and then place it in a refrigerator (4 °C) for 12 hours to facilitate complete crystallization.

  • Isolation: Collect the crystalline solid by filtration and wash with a cold mixture of ethyl acetate/hexanes (1:4).

  • Drying: Dry the purified product under vacuum at 40 °C to a constant weight.

Data Presentation

Synthesis and Purification Data
ParameterValue
Starting Material (5,6-Dichloronicotinic acid)1.0 kg
Moles of Starting Material5.21 mol
Molar Equivalents of BH3-THF3.0
Crude Yield of this compound~900 g
Crude Yield (%)~97%
Purified Yield of this compound~820 g
Overall Yield (%)~88%
Purity (by HPLC)>99.5%
AppearanceWhite crystalline solid
Characterization Data
AnalysisResult
¹H NMR (400 MHz, CDCl₃) δ 8.25 (d, J = 2.0 Hz, 1H), 7.80 (d, J = 2.0 Hz, 1H), 4.75 (s, 2H), 2.10 (br s, 1H).
¹³C NMR (101 MHz, CDCl₃) δ 150.1, 147.9, 138.2, 135.9, 125.1, 61.8.
Mass Spectrometry (ESI+) m/z 178.0 [M+H]⁺
Melting Point 108-110 °C

Preclinical Studies Considerations

While specific preclinical data for this compound is not publicly available, compounds intended for such studies generally require:

  • High Purity: Typically >98%, with well-characterized impurities.

  • Scalable Synthesis: The synthetic route must be robust and scalable to provide sufficient material for all planned studies.

  • Thorough Characterization: Comprehensive analytical data (NMR, MS, HPLC, etc.) is necessary to confirm the structure and purity.

  • Stability Studies: Assessment of the compound's stability under various conditions (temperature, humidity, light) is crucial for formulation development.

The protocol described herein is designed to meet these stringent requirements, providing a solid foundation for the advancement of drug candidates derived from this compound into preclinical development.

References

Application Notes and Protocols: (5,6-Dichloropyridin-3-yl)methanol in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5,6-Dichloropyridin-3-yl)methanol is a valuable heterocyclic building block for the synthesis of novel kinase inhibitors. The dichloropyridine scaffold is a recognized pharmacophore in medicinal chemistry, known to interact with the hinge region of various protein kinases. This structural motif offers a versatile platform for the development of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases.

These application notes provide a comprehensive guide to utilizing this compound in the synthesis of a hypothetical kinase inhibitor, designated as DCPI-1 (DiChloroPyridine Inhibitor-1). The protocols detailed below outline a plausible synthetic route and the subsequent biological evaluation of the target compound. The representative data and methodologies are based on established principles in kinase inhibitor development.

Synthetic Scheme for DCPI-1

The synthesis of DCPI-1 from this compound is proposed as a multi-step process involving the conversion of the alcohol to a more reactive electrophile, followed by nucleophilic substitution and a final Suzuki coupling to introduce further diversity.

G cluster_0 Synthesis of DCPI-1 start This compound step1 Mesylation start->step1 intermediate1 (5,6-Dichloropyridin-3-yl)methyl methanesulfonate step1->intermediate1 step2 Nucleophilic Substitution with Intermediate A intermediate1->step2 intermediate2 N-((5,6-Dichloropyridin-3-yl)methyl)aniline derivative step2->intermediate2 step3 Suzuki Coupling with Arylboronic Acid intermediate2->step3 final_product DCPI-1 (Target Kinase Inhibitor) step3->final_product

Caption: Proposed synthetic workflow for DCPI-1.

Biological Activity of DCPI-1 (Representative Data)

The inhibitory activity of DCPI-1 was evaluated against a panel of kinases known to be modulated by dichloropyridine-containing compounds. The following table summarizes the representative IC50 values.

Target KinaseIC50 (nM)Assay Type
PI3Kα25Biochemical Assay
mTOR40Biochemical Assay
Src15Biochemical Assay
Abl35Biochemical Assay

Relevant Signaling Pathways

Kinase inhibitors containing the dichloropyridine scaffold often target critical signaling pathways involved in cell growth, proliferation, and survival. The diagrams below illustrate the PI3K/mTOR, Src, and Abl signaling pathways, which are potential targets for inhibitors derived from this compound.

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth DCPI_1 DCPI-1 DCPI_1->PI3K DCPI_1->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway.

Src_Pathway Integrins_RTKs Integrins / RTKs FAK FAK Integrins_RTKs->FAK Src Src FAK->Src activates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Cell_Proliferation Proliferation Ras_MAPK->Cell_Proliferation Cell_Survival Survival PI3K_Akt->Cell_Survival Cell_Migration Migration STAT3->Cell_Migration DCPI_1 DCPI-1 DCPI_1->Src

Caption: Src Kinase Signaling Pathway.

Abl_Pathway BCR_Abl BCR-Abl (in CML) Abl Abl BCR_Abl->Abl constitutive activation STAT5 STAT5 Abl->STAT5 Ras_MAPK Ras/MAPK Pathway Abl->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Abl->PI3K_Akt Cell_Proliferation Uncontrolled Proliferation STAT5->Cell_Proliferation Ras_MAPK->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition DCPI_1 DCPI-1 DCPI_1->Abl

Caption: Abl Kinase Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of (5,6-Dichloropyridin-3-yl)methyl methanesulfonate

This protocol describes the conversion of the starting alcohol to a mesylate, which is a better leaving group for subsequent nucleophilic substitution.

Protocol1 cluster_p1 Protocol 1: Mesylation start Dissolve this compound and Triethylamine in DCM step1 Cool to 0°C start->step1 step2 Add Methanesulfonyl Chloride dropwise step1->step2 step3 Stir at 0°C for 1 hour step2->step3 step4 Warm to Room Temperature and Stir for 2 hours step3->step4 step5 Aqueous Workup (Wash with water and brine) step4->step5 step6 Dry over Na2SO4, filter, and concentrate step5->step6 product Crude (5,6-Dichloropyridin-3-yl)methyl methanesulfonate step6->product

Caption: Workflow for Mesylation of the starting material.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (1.5 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound and triethylamine in anhydrous DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add methanesulfonyl chloride dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of N-((5,6-Dichloropyridin-3-yl)methyl)aniline derivative (Intermediate 2)

This protocol outlines the nucleophilic substitution of the mesylate with a representative aniline derivative.

Materials:

  • (5,6-Dichloropyridin-3-yl)methyl methanesulfonate (1.0 eq)

  • Substituted Aniline (Intermediate A) (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

  • Add a solution of (5,6-Dichloropyridin-3-yl)methyl methanesulfonate in DMF to the mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of DCPI-1 via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of the dichloropyridine intermediate with an arylboronic acid to introduce molecular diversity.

Materials:

  • N-((5,6-Dichloropyridin-3-yl)methyl)aniline derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Sodium carbonate (2.0 M aqueous solution) (3.0 eq)

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel, combine the N-((5,6-Dichloropyridin-3-yl)methyl)aniline derivative, arylboronic acid, and Pd(PPh3)4.

  • Add 1,4-dioxane and the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90°C under an inert atmosphere and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product, DCPI-1.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of DCPI-1 against a target kinase.

Protocol4 cluster_p4 Protocol 4: Kinase Inhibition Assay start Prepare serial dilutions of DCPI-1 step1 Add DCPI-1, kinase, and buffer to wells start->step1 step2 Incubate at room temperature step1->step2 step3 Initiate reaction with ATP/substrate mixture step2->step3 step4 Incubate to allow kinase reaction step3->step4 step5 Stop reaction and detect ADP produced (e.g., using ADP-Glo™) step4->step5 step6 Measure luminescence step5->step6 result Calculate IC50 value step6->result

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DCPI-1 (serially diluted in DMSO)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white opaque assay plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of DCPI-1 in DMSO.

  • In a 384-well plate, add the kinase, assay buffer, and the diluted DCPI-1 or DMSO (for control wells).

  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of DCPI-1 relative to the control wells.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5,6-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (5,6-Dichloropyridin-3-yl)methanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the reduction of 5,6-Dichloronicotinic acid.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the reduction of 5,6-Dichloronicotinic acid can stem from several factors related to the choice of reducing agent, reaction conditions, and work-up procedures.

Potential Causes & Solutions:

  • Inappropriate Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids to alcohols under standard conditions.[1] Lithium aluminum hydride (LiAlH₄) is the more effective reagent for this transformation.[2][3][4]

  • Degraded Reducing Agent: LiAlH₄ is highly reactive and moisture-sensitive.[5] Using old or improperly stored LiAlH₄ will significantly decrease its activity and lead to lower yields. Always use freshly opened or properly stored LiAlH₄.

  • Presence of Moisture: The reaction must be conducted under strictly anhydrous conditions. Any moisture will react violently with LiAlH₄, consuming the reagent and reducing the yield.[3] Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Temperature: The reaction is typically performed in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF), at room temperature or under reflux.[3][6] The optimal temperature may need to be determined empirically.

  • Issues During Work-up: The work-up procedure to quench the excess LiAlH₄ and hydrolyze the aluminum salts is crucial for isolating the product. Improper quenching can lead to the formation of emulsions or gelatinous precipitates that trap the product, making extraction difficult. A common and effective method is the Fieser work-up, which involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The primary byproduct in the reduction of a carboxylic acid is often the corresponding aldehyde, formed as an intermediate. However, with a strong reducing agent like LiAlH₄, the aldehyde is typically reduced further to the desired alcohol.[2][4] If the reaction is not complete, you may isolate some unreacted starting material.

Minimizing Byproducts:

  • Ensure Complete Reduction: Use a sufficient excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure the complete reduction of both the carboxylic acid and the intermediate aldehyde.

  • Control Reaction Temperature: While the reaction is often run at room temperature or reflux, excessively high temperatures could potentially lead to side reactions, although this is less common for this specific reduction.

Q3: The purification of the final product is proving difficult. What are the best practices for purification?

A3: The purification of this compound can be challenging due to its polarity and potential for co-elution with impurities.

Purification Strategies:

  • Effective Work-up: A clean work-up is the first step to easier purification. Ensure the aluminum salts are fully precipitated and can be easily filtered off.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity eluent and gradually increase the polarity to first elute any non-polar impurities, followed by the desired product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. The choice of solvent will need to be determined experimentally, but mixtures of solvents like ethanol/water or ethyl acetate/hexane are often good starting points.

Frequently Asked Questions (FAQs)

Q4: Can I use Sodium Borohydride (NaBH₄) to reduce 5,6-Dichloronicotinic acid?

A4: No, Sodium Borohydride is generally not a suitable reagent for the reduction of carboxylic acids to alcohols under standard conditions as it is not reactive enough.[1] Lithium aluminum hydride (LiAlH₄) is the recommended reagent for this transformation.[3]

Q5: What is the optimal solvent for the LiAlH₄ reduction of 5,6-Dichloronicotinic acid?

A5: Anhydrous ether solvents are required for LiAlH₄ reductions due to the high reactivity of LiAlH₄ with protic solvents.[3] The most commonly used solvents are anhydrous diethyl ether or anhydrous tetrahydrofuran (THF).[6]

Q6: How do I safely handle Lithium Aluminum Hydride (LiAlH₄)?

A6: LiAlH₄ is a pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It should be handled with extreme caution in a fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. For detailed safety procedures, refer to established laboratory safety protocols.

Q7: How can I monitor the progress of the reaction?

A7: The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (5,6-Dichloronicotinic acid) and the product (this compound). The starting material is a carboxylic acid and will have a lower Rf value than the less polar alcohol product.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentTypical SolventReaction ConditionsExpected YieldNotes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THFRoom Temperature or RefluxGood to ExcellentThe standard and most effective reagent for this transformation.[2][3]
Sodium Borohydride (NaBH₄)Methanol or EthanolRoom Temperature or RefluxVery Low to NoneNot reactive enough to reduce carboxylic acids under standard conditions.[1]
Borane (BH₃) Complexes (e.g., BH₃-THF)Anhydrous THFRoom Temperature or RefluxModerate to GoodA viable alternative to LiAlH₄, often showing higher chemoselectivity.

Experimental Protocols

Protocol 1: Reduction of 5,6-Dichloronicotinic acid using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 5,6-Dichloronicotinic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • 10% Sulfuric Acid (H₂SO₄) (for cleaning glassware)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

  • Reagent Addition: In the flask, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Starting Material: Dissolve 5,6-Dichloronicotinic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the solution of the carboxylic acid dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously and slowly add saturated aqueous sodium sulfate dropwise to quench the excess LiAlH₄. This should be done with vigorous stirring.

  • Work-up: After the quenching is complete and the evolution of gas has ceased, add anhydrous sodium sulfate to the mixture and stir until a granular precipitate is formed.

  • Isolation: Filter the solid aluminum salts and wash them thoroughly with diethyl ether or THF.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Pathway start 5,6-Dichloronicotinic acid reagent LiAlH4 Anhydrous Ether start->reagent Reduction product This compound reagent->product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed q1 Check Reducing Agent? start->q1 s1_yes Use fresh LiAlH4 q1->s1_yes Yes q2 Anhydrous Conditions? q1->q2 No s1_yes->q2 s2_yes Dry glassware & use anhydrous solvents q2->s2_yes Yes q3 Reaction Complete? q2->q3 No s2_yes->q3 s3_yes Extend reaction time or increase temp. q3->s3_yes No q4 Proper Work-up? q3->q4 Yes s3_yes->q4 s4_yes Follow Fieser work-up procedure carefully q4->s4_yes No end Improved Yield q4->end Yes s4_yes->end

Caption: Troubleshooting workflow for low yield.

Logical_Relationships cluster_factors Key Factors for Success yield High Yield of This compound reagent Potent Reducing Agent (e.g., LiAlH4) reagent->yield conditions Anhydrous Reaction Conditions conditions->yield completion Complete Reaction completion->yield workup Efficient Work-up & Purification workup->yield

Caption: Key factors influencing synthesis yield.

References

Technical Support Center: Purification of Crude (5,6-Dichloropyridin-3-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of (5,e-Dichloropyridin-3-yl)methanol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: My compound, (5,6-Dichloropyridin-3-yl)methanol, is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate.

A1: This is a common issue for polar compounds that interact strongly with the acidic silica gel. Here are several strategies to address this:

  • Increase Eluent Polarity: A standard next step is to introduce a stronger polar solvent like methanol into your mobile phase. Start with a small percentage (e.g., 1-5%) of methanol in dichloromethane or ethyl acetate.[1]

  • Add a Basic Modifier: The pyridine nitrogen in your compound is basic and can interact strongly with the acidic silanol groups on the silica surface, causing streaking or immobility. Adding a small amount of a basic modifier like triethylamine (TEA) or a solution of ammonium hydroxide in methanol to your eluent can help to mitigate these interactions and improve mobility.[2]

  • Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile) might provide better results.[3]

Q2: I'm observing significant peak tailing during column chromatography. How can I obtain more symmetrical peaks?

A2: Peak tailing for pyridine derivatives is often due to strong interactions with the silica gel. To improve peak shape:

  • Use a Mobile Phase Modifier: As mentioned above, adding a small percentage of triethylamine (e.g., 0.1-1%) to your eluent system can shield the acidic silanol groups on the silica, reducing the unwanted interactions that cause tailing.

  • Consider a Different Solvent System: Sometimes, a complete change in the solvent system can improve peak shape. For example, if you are using an ethyl acetate/hexane system, trying a dichloromethane/methanol system might alter the interactions favorably.

  • Lower the Sample Load: Overloading the column can lead to peak tailing. If you are loading a large amount of crude material, try reducing the quantity.

Q3: My compound seems to be degrading on the silica gel. How can I confirm this and prevent it?

A3: Degradation on silica gel can be an issue for sensitive compounds.

  • 2D TLC Analysis: To check for stability, you can perform a two-dimensional TLC. Spot your compound on the corner of a square TLC plate, develop it in a suitable eluent, and then turn the plate 90 degrees and re-develop it in the same eluent. If the compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, it indicates degradation.

  • Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of your mobile phase containing a basic modifier (like triethylamine) before packing the column.

  • Switch to a More Inert Stationary Phase: As mentioned before, alumina or a polymer-based column can be less harsh alternatives to silica gel.

Q4: How do I choose the optimal eluent system for my column?

A4: The ideal eluent system is typically determined through Thin Layer Chromatography (TLC).

  • Target Rf Value: Aim for an Rf value for your target compound in the range of 0.2-0.4 on the TLC plate. This generally provides good separation on a column.[4]

  • Solvent Screening: Test various solvent combinations. Good starting points for polar compounds include ethyl acetate/hexane or dichloromethane/methanol mixtures.[1]

  • Gradient vs. Isocratic Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the run) might be more effective than an isocratic elution (using a constant solvent composition).

Troubleshooting Guide

This table summarizes common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Compound won't elute (stuck at the top of the column) Eluent is not polar enough. Strong interaction with silica gel.Gradually increase the polarity of the eluent (e.g., add methanol to dichloromethane). Add a basic modifier (e.g., 0.5% triethylamine). Consider switching to a more inert stationary phase like alumina.
Poor separation of spots (co-elution) Eluent polarity is too high or too low. Column is overloaded. Inappropriate solvent system.Optimize the eluent system using TLC to maximize the difference in Rf values (ΔRf). Reduce the amount of crude material loaded onto the column. Try a different solvent system with different selectivity (e.g., switch from an ethyl acetate-based system to a dichloromethane-based one).
Streaking of the compound on TLC and column Compound is too polar and interacting with silica. Sample is overloaded. Compound is degrading.Add a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent. Use a more polar solvent system. Reduce the amount of sample loaded. Check for stability using 2D TLC.
Low recovery of the purified compound Compound is irreversibly adsorbed onto the silica. Compound is degrading during chromatography. Compound is co-eluting with impurities.Use a less acidic stationary phase (e.g., alumina). Add a modifier to the eluent to reduce strong interactions. Monitor for degradation and if observed, switch to a milder purification method. Optimize separation to ensure pure fractions are collected.
Silica gel dissolving in the eluent High percentage of methanol in the mobile phase.Keep the concentration of methanol in dichloromethane below 10-15%. If higher polarity is needed, consider an alternative solvent or stationary phase.[1]

Experimental Protocol: Purification of this compound

This protocol provides a general methodology. The exact eluent composition should be optimized based on TLC analysis of your crude mixture.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Triethylamine (TEA)

  • Glass column for flash chromatography

  • TLC plates (silica gel coated)

  • UV lamp for visualization

  • Collection tubes/flasks

  • Rotary evaporator

2. Thin Layer Chromatography (TLC) for Method Development:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the plate in various solvent systems to find the optimal eluent. Start with a non-polar system and gradually increase polarity. A good starting point is 30% Ethyl Acetate in Hexane.

  • Aim for an Rf value of approximately 0.3 for the desired compound.

  • If streaking is observed, add 0.5% TEA to the eluent system.

Table 1: Example TLC Data for Eluent Optimization

Eluent System (v/v)Rf of this compoundObservations
20% EtOAc/Hexane0.1Low mobility
40% EtOAc/Hexane0.3Good mobility, potential for good separation
60% EtOAc/Hexane0.5High mobility, risk of co-elution with less polar impurities
5% MeOH/DCM0.4Good mobility, good spot shape
5% MeOH/DCM + 0.5% TEA0.45Excellent spot shape, no tailing

3. Column Packing:

  • Choose an appropriate size column based on the amount of crude material. A general rule is to use about 50-100g of silica gel for every 1g of crude material.

  • Pack the column using either the "dry packing" or "wet packing" method. For wet packing, slurry the silica gel in the least polar solvent you will use and pour it into the column, allowing it to settle into a packed bed.

4. Sample Loading:

  • Wet Loading: Dissolve the crude material in a minimal amount of the column eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

  • Dry Loading: If the crude material is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system (e.g., 40% EtOAc/Hexane + 0.5% TEA).

  • If using a gradient, start with a less polar mixture and gradually increase the polarity.

  • Collect fractions in separate test tubes.

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

6. Isolation of Pure Compound:

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Pack Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate end Pure Product

Caption: A streamlined workflow for the column chromatography purification process.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered no_elution Compound Not Eluting? start->no_elution poor_sep Poor Separation? start->poor_sep tailing Peak Tailing? start->tailing low_recovery Low Recovery? start->low_recovery sol_polar Increase Eluent Polarity no_elution->sol_polar Yes sol_optimize Optimize Eluent via TLC (ΔRf) poor_sep->sol_optimize Yes sol_modifier Add Basic Modifier (e.g., TEA) tailing->sol_modifier Yes sol_stability Check Stability (2D TLC) low_recovery->sol_stability Yes sol_polar->sol_modifier sol_phase Change Stationary Phase (e.g., Alumina) sol_modifier->sol_phase sol_load Reduce Sample Load sol_modifier->sol_load sol_optimize->sol_load sol_stability->sol_phase

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Side reactions in the synthesis of (5,6-Dichloropyridin-3-yl)methanol and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (5,6-Dichloropyridin-3-yl)methanol, primarily through the reduction of 5,6-Dichloronicotinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: Lithium Aluminium Hydride (LiAlH₄) is highly reactive with moisture and can be deactivated if not handled under strictly anhydrous conditions.[1][2] 2. Insufficient Reducing Agent: An inadequate molar excess of LiAlH₄ will result in incomplete reduction. 3. Reaction Temperature Too Low: While the reaction is typically initiated at a low temperature, it may require warming or reflux to proceed to completion.1. Use freshly opened, high-purity LiAlH₄. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][2] 2. Use a sufficient excess of LiAlH₄. Typically, a 1.5 to 3-fold molar excess is employed for carboxylic acid reductions. 3. After the initial exothermic reaction subsides, consider slowly warming the reaction mixture to room temperature or refluxing in THF to ensure complete conversion. Monitor the reaction by TLC.
Presence of Unreacted Starting Material (5,6-Dichloronicotinic Acid) 1. Ineffective Reducing Agent: Sodium Borohydride (NaBH₄) is not strong enough to reduce carboxylic acids.[1] 2. Insufficient Reaction Time or Temperature: The reduction may be sluggish and require more time or thermal energy to go to completion.1. Confirm that LiAlH₄ was used as the reducing agent. NaBH₄ is unsuitable for this transformation.[1] 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed.
Formation of a White, Gelatinous Precipitate During Workup Improper Quenching of LiAlH₄: The aluminum salts formed during the workup can be difficult to filter if not properly handled.1. Fieser Workup: For a reaction with 'x' grams of LiAlH₄, cool the reaction mixture to 0°C and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally 3'x' mL of water. Stir vigorously until a granular precipitate forms, which can be easily filtered. 2. Acidic Workup: Cautiously add ethyl acetate to quench excess LiAlH₄, followed by slow addition of dilute acid (e.g., 1M HCl or H₂SO₄) at 0°C until the solution is acidic and all solids have dissolved. This method results in an aqueous solution of aluminum salts that can be separated from the organic layer.
Product Contaminated with a Dechlorinated Byproduct Reductive Dechlorination: LiAlH₄ is a powerful reducing agent and can, under certain conditions, reduce aryl halides.[3][4] The presence of oxygen can enhance this side reaction.[3]1. Strictly Inert Atmosphere: Ensure the reaction is carried out under a rigorously oxygen-free inert atmosphere (nitrogen or argon). 2. Temperature Control: Maintain a low to moderate reaction temperature to minimize the likelihood of this side reaction. 3. Purification: If dechlorination occurs, purification by column chromatography may be necessary to separate the desired product from the dechlorinated impurities.
Difficulty in Product Isolation/Purification 1. Emulsion during Extraction: Aluminum salts from the workup can cause emulsions. 2. Product Solubility: The product has some water solubility, which can lead to losses during aqueous workup.1. If an emulsion forms, add a saturated solution of NaCl (brine) to help break it. Filtering the entire mixture through a pad of celite can also be effective. 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery. Back-extract the combined aqueous layers with fresh solvent.

Frequently Asked Questions (FAQs)

Q1: Why can't I use Sodium Borohydride (NaBH₄) to reduce 5,6-Dichloronicotinic acid?

A1: Sodium Borohydride (NaBH₄) is a milder reducing agent and is not reactive enough to reduce carboxylic acids.[1] A more powerful hydride source, such as Lithium Aluminium Hydride (LiAlH₄), is required for this transformation.[1][4]

Q2: I observe vigorous gas evolution upon addition of the carboxylic acid to the LiAlH₄ suspension. Is this normal?

A2: Yes, this is expected. The first equivalent of hydride from LiAlH₄ reacts with the acidic proton of the carboxylic acid in a rapid acid-base reaction, which liberates hydrogen gas (H₂). This is why the carboxylic acid should be added slowly and cautiously to the LiAlH₄ suspension.

Q3: Can the reaction be stopped at the aldehyde stage, (5,6-Dichloropyridine-3-carbaldehyde)?

A3: No, when using LiAlH₄, the intermediate aldehyde is more reactive than the starting carboxylic acid and will be immediately reduced to the primary alcohol.[1] It is not possible to isolate the aldehyde under these conditions. To obtain the aldehyde, one would typically need to convert the carboxylic acid to a more reactive derivative (like an acid chloride) and use a less reactive, sterically hindered reducing agent.[5]

Q4: What is the white solid that precipitates during the workup?

A4: The white solid consists of inorganic aluminum salts (e.g., aluminum hydroxide) that are byproducts of the LiAlH₄ reduction and subsequent quenching. A proper workup procedure, like the Fieser method, is designed to produce a granular, easily filterable precipitate.

Q5: Is it possible to reduce only one of the chloro-substituents on the pyridine ring?

A5: While LiAlH₄ can reduce aryl halides, achieving selective monochloro-reduction would be very challenging to control and would likely result in a mixture of starting material, desired product, and both mono- and di-dechlorinated products. The primary goal is to avoid this side reaction altogether by maintaining an inert atmosphere and controlling the reaction temperature.[3]

Experimental Protocol: Reduction of 5,6-Dichloronicotinic Acid

This protocol is a general guideline and should be adapted and optimized as necessary. Caution: Lithium Aluminium Hydride reacts violently with water and protic solvents. All procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Materials:

  • 5,6-Dichloronicotinic acid

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

  • LiAlH₄ Suspension: To the flask, add LiAlH₄ (1.5 - 2.0 molar equivalents) and suspend it in anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Addition of Carboxylic Acid: Dissolve 5,6-Dichloronicotinic acid (1.0 molar equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. Gentle heating to reflux may be required if the reaction is slow.

  • Workup (Quenching): Cool the reaction mixture back to 0°C. Cautiously and slowly, add ethyl acetate dropwise to quench any unreacted LiAlH₄. Then, slowly add water, followed by 1M HCl, until the pH is acidic and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Visualizations

Synthesis_Pathway start 5,6-Dichloronicotinic Acid intermediate Intermediate Aldehyde (Not Isolated) start->intermediate 1. LiAlH4, THF (First Hydride Addition) side_product Dechlorinated Byproduct start->side_product Side Reaction: Reductive Dechlorination product This compound intermediate->product Second Hydride Addition Troubleshooting_Workflow decision decision solution solution start Reaction Complete? (Check TLC) decision_yield Acceptable Yield? start->decision_yield Yes solution_incomplete Increase reaction time/temp. Ensure sufficient LiAlH4. start->solution_incomplete No decision_purity Product Pure? (Check NMR/LCMS) decision_yield->decision_purity Yes solution_low_yield Check for: - Inactive LiAlH4 - Moisture contamination - Losses during workup decision_yield->solution_low_yield No solution_pure Successful Synthesis decision_purity->solution_pure Yes solution_impure Identify impurities. If dechlorination, review inertness. Purify via chromatography. decision_purity->solution_impure No

References

Troubleshooting guide for the chlorination of 3-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of 3-pyridinemethanol to synthesize 3-(chloromethyl)pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing low or no conversion of 3-pyridinemethanol. What are the common causes and solutions?

A1: Incomplete conversion is a frequent issue. Consider the following factors:

  • Reagent Stoichiometry: Ensure a slight excess of the chlorinating agent, typically thionyl chloride (SOCl₂), is used. A molar ratio of 3-pyridinemethanol to thionyl chloride between 1:1.1 and 1:1.3 is recommended for driving the reaction to completion.[1][2]

  • Reaction Temperature: While the reaction can be exothermic, some systems may require heating to proceed efficiently. If you are running the reaction at room temperature in a solvent like dichloromethane (DCM), consider gently heating the mixture to reflux.[3] However, be careful to control the temperature, as excessive heat can lead to impurity formation; a temperature not exceeding 35°C is often recommended.[4]

  • Catalysis: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the rate of chlorination with thionyl chloride.[3][5] The catalyst forms a Vilsmeier-Haack type reagent, which is a more potent chlorinating agent.[5]

  • Choice of Solvent: Reactions in low-boiling solvents like DCM may not reach a sufficient temperature to go to completion.[3] Using a higher-boiling inert solvent such as toluene or conducting the reaction in neat thionyl chloride (at reflux, ~76°C) can be effective alternatives.[4][5]

Q2: I've successfully formed the product, but the purity is low. How can I minimize impurity formation?

A2: The formation of impurities often results from side reactions or decomposition. To enhance purity:

  • Control the Reagent Addition: The reaction between 3-pyridinemethanol and thionyl chloride can be vigorous. A slow, dropwise addition of one reagent to the other is crucial. For optimal results, add a solution of 3-pyridinemethanol gradually to the thionyl chloride solution, preferably under the surface of the liquid, to minimize localized high concentrations and heat, thereby preventing impurity formation.[4]

  • Maintain Temperature Control: Avoid high reaction temperatures. An effective method is to use an ice bath to maintain the internal temperature, especially during the addition of reagents, keeping it below 35°C.[4][6]

  • Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

Q3: I am having difficulty isolating the final product, 3-(chloromethyl)pyridine hydrochloride. What is the best procedure?

A3: The product, 3-(chloromethyl)pyridine hydrochloride, is a salt and often precipitates directly from the reaction mixture, especially in non-polar solvents like toluene.[4]

  • Inducing Precipitation: If the product does not precipitate spontaneously, precipitation can be assisted by applying a vacuum or purging the reaction mixture with nitrogen.[4] This helps to remove dissolved gases like HCl and SO₂, reducing the product's solubility.

  • Filtration and Washing: Once precipitation is complete, the solid product can be collected by filtration. It is critical to wash the collected solid with fresh, cold solvent (e.g., toluene) to remove any unreacted starting materials or soluble impurities.[4]

  • Drying: The final product should be dried under vacuum at room temperature to remove residual solvent.[4]

Q4: What are the primary safety concerns when performing this chlorination?

A4: Safety is paramount. Key hazards include:

  • Thionyl Chloride (SOCl₂): This reagent is toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Gas Evolution: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, both of which are toxic and corrosive.[3] The reaction vessel must be equipped with a gas outlet that leads to a scrubbing system (e.g., a sodium hydroxide solution) to neutralize these acidic gases.

  • Exothermic Reaction: The reaction can be exothermic. Use controlled, slow addition of reagents and have an ice bath ready to manage the temperature.[6]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 3-(chloromethyl)pyridine hydrochloride with high yield and purity.[4]

Materials:

  • 3-Pyridinemethanol

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Toluene)

  • Two-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Gas scrubber (containing NaOH solution)

  • Ice bath

Procedure:

  • Setup: Equip a two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser connected to a gas scrubber. Ensure the entire apparatus is dry and set up in a fume hood.

  • Reagent Preparation: In the flask, prepare a solution of thionyl chloride (1.1-1.2 equivalents) in toluene.

  • Charge Dropping Funnel: Prepare a separate solution of 3-pyridinemethanol (1.0 equivalent) in toluene and add it to the dropping funnel.

  • Reaction: Begin stirring the thionyl chloride solution and cool the flask in an ice bath. Add the 3-pyridinemethanol solution dropwise from the dropping funnel to the flask over 1-1.5 hours. Maintain the internal reaction temperature at or below 35°C throughout the addition.[4]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 6-7 hours or until the reaction is complete (monitored by TLC or HPLC).[6] A slurry or precipitate may form during this time.[6]

  • Product Isolation: Once the reaction is complete, assist precipitation by applying a vacuum to the flask for 1-2 hours.[4]

  • Filtration: Collect the precipitated solid, 3-(chloromethyl)pyridine hydrochloride, by vacuum filtration.

  • Washing: Wash the solid product with three portions of cold toluene to remove residual impurities.[4]

  • Drying: Dry the off-white crystalline solid under vacuum at room temperature overnight. A yield of up to 97% can be expected.[4]

Data Presentation

The following table summarizes key quantitative parameters for the chlorination of 3-pyridinemethanol.

ParameterRecommended ValueRationale & Reference
**Molar Ratio (Substrate:SOCl₂) **1 : 1.1–1.3A slight excess of thionyl chloride ensures complete conversion of the starting alcohol.[1][2]
Reaction Temperature ≤ 35°CControls the exothermic reaction and prevents the formation of impurities.[4]
Solvent TolueneAn inert solvent that facilitates product precipitation and allows for good temperature control.[4]
Addition Time 1–1.5 hoursSlow, controlled addition minimizes localized heating and side reactions.[6]
Expected Yield > 95%Optimized conditions can lead to very high yields of the desired product.[4]
Expected Purity > 99%Proper technique minimizes impurities, leading to a high-purity product.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the chlorination of 3-pyridinemethanol.

G start Unsatisfactory Result low_yield Problem: Low Yield / Incomplete Reaction start->low_yield low_purity Problem: Low Purity / Impurity Formation start->low_purity isolation_issue Problem: Isolation Difficulty start->isolation_issue cause_temp Cause: Insufficient Temperature? low_yield->cause_temp cause_ratio Cause: Incorrect Stoichiometry? low_yield->cause_ratio cause_cat Cause: No Catalyst? low_yield->cause_cat cause_add Cause: Reagent Addition Too Fast? low_purity->cause_add cause_hotspot Cause: Poor Temperature Control? low_purity->cause_hotspot cause_precip Cause: Product Soluble in Solvent? isolation_issue->cause_precip sol_temp Solution: Gently heat (e.g., reflux in DCM) or use toluene. cause_temp->sol_temp sol_ratio Solution: Use slight excess of SOCl₂ (1.1-1.3 eq). cause_ratio->sol_ratio sol_cat Solution: Add catalytic amount of DMF. cause_cat->sol_cat sol_add Solution: Add substrate slowly and sub-surface. cause_add->sol_add sol_hotspot Solution: Use ice bath during addition (keep T < 35°C). cause_hotspot->sol_hotspot sol_precip Solution: Apply vacuum or N₂ purge to aid precipitation. cause_precip->sol_precip

Caption: Troubleshooting workflow for chlorination of 3-pyridinemethanol.

References

Optimization of reaction conditions for the synthesis of (5,6-Dichloropyridin-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5,6-Dichloropyridin-3-yl)methanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes involve the preparation of the key intermediate, 5,6-dichloronicotinic acid, followed by its reduction to the desired alcohol. An alternative pathway involves the esterification of the nicotinic acid and subsequent reduction of the ester.

Q2: What is the most common starting material for the synthesis of 5,6-dichloronicotinic acid?

A2: A common and commercially available starting material is 6-hydroxynicotinic acid.[1]

Q3: Which reducing agents are typically used for the conversion of 5,6-dichloronicotinic acid to this compound?

A3: Borane complexes, such as Borane-Tetrahydrofuran (BH3-THF), are frequently employed for this reduction due to their selectivity for carboxylic acids. Lithium Aluminum Hydride (LAH) is a more powerful reducing agent that can also be used, but may require more careful control of reaction conditions.

Q4: Can I reduce the ester of 5,6-dichloronicotinic acid instead of the carboxylic acid itself?

A4: Yes, this is a viable alternative. The methyl or ethyl ester can be prepared and then reduced. This approach can sometimes offer advantages in terms of solubility and milder reduction conditions. For instance, sodium borohydride in the presence of additives like lithium chloride can be effective for reducing the ester.[2][3][4]

Q5: What are the main challenges in the synthesis of this compound?

A5: Key challenges include achieving complete chlorination of the pyridine ring without side reactions, preventing dechlorination during the reduction step, and effective purification of the final product from reagents and byproducts.

Troubleshooting Guides

Part 1: Synthesis of 5,6-Dichloronicotinic Acid from 6-Hydroxynicotinic Acid

Issue 1: Incomplete Chlorination

  • Question: My reaction shows incomplete conversion of 6-hydroxynicotinic acid, or I am observing mono-chlorinated intermediates. What should I do?

  • Answer:

    • Reagent Stoichiometry and Quality: Ensure an adequate excess of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) is used. The reagents should be of high purity and handled under anhydrous conditions to prevent decomposition.

    • Reaction Temperature and Time: The reaction may require elevated temperatures and prolonged reaction times to drive it to completion. Monitor the reaction progress by TLC or LC-MS.

    • Catalyst: The use of a catalyst, such as pyridine or DMF, can facilitate the reaction.[5]

Issue 2: Low Yield and Product Purity

  • Question: The yield of 5,6-dichloronicotinic acid is low, and the product is impure. How can I improve this?

  • Answer:

    • Work-up Procedure: The work-up is critical for isolating the product. Careful hydrolysis of the intermediate nicotinoyl chloride is necessary.[5]

    • Purification: The crude product can be purified by recrystallization.[5] The choice of solvent is crucial and may require some optimization. An acidic workup to precipitate the carboxylic acid is a common purification step.[6]

Part 2: Reduction of 5,6-Dichloronicotinic Acid to this compound

Issue 1: Incomplete Reduction or Low Yield

  • Question: The reduction of the carboxylic acid is sluggish, or the yield of the alcohol is low. What are the likely causes?

  • Answer:

    • Reducing Agent Activity: Ensure the borane-THF complex or LAH is fresh and has not decomposed. Borane-THF solutions should be stored at low temperatures.[7]

    • Stoichiometry: Use a sufficient excess of the reducing agent. Typically, 2-3 equivalents of hydride are required per equivalent of carboxylic acid.

    • Reaction Temperature: While many reductions with borane can be performed at room temperature, some substrates may require gentle heating (e.g., 60°C) to proceed at a reasonable rate.[7]

    • Solvent: The reaction must be carried out in a dry, aprotic solvent like THF.

Issue 2: Formation of Side Products (Dechlorination)

  • Question: I am observing the formation of mono-chlorinated or unchlorinated pyridine byproducts. How can I prevent this?

  • Answer:

    • Choice of Reducing Agent: Borane-THF is generally milder and more chemoselective than LAH, which can reduce the risk of dechlorination.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can promote side reactions.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.

Issue 3: Difficult Work-up and Purification

  • Question: The work-up procedure is problematic, and I am struggling to isolate the pure alcohol.

  • Answer:

    • Quenching: The quenching of excess hydride reagent must be done carefully at low temperatures to control the exothermic reaction and hydrogen evolution. A common method is the slow, dropwise addition of water or an acidic solution.[5]

    • Purification Technique: The final product can be purified by silica gel column chromatography. A solvent system of pentane and diethyl ether is often effective for separating pyridine derivatives.[8] Acid-base extraction can also be used to separate the basic pyridine product from non-basic impurities.

Part 3: Esterification of 5,6-Dichloronicotinic Acid

Issue 1: Low Esterification Yield

  • Question: The conversion of the carboxylic acid to its methyl or ethyl ester is inefficient.

  • Answer:

    • Catalyst: For simple esterification with an alcohol, a strong acid catalyst (e.g., sulfuric acid) is typically required.

    • Water Removal: The reaction is an equilibrium. To drive it towards the product, it is essential to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or a drying agent.

    • Alternative Reagents: For more challenging substrates, coupling agents like DCC with a DMAP catalyst (Steglich esterification) or using 2,4,6-trichlorobenzoyl chloride (Yamaguchi esterification) can be more effective.[9]

Part 4: Reduction of Methyl/Ethyl 5,6-Dichloronicotinate

Issue 1: Incomplete Reduction

  • Question: The reduction of the ester to the alcohol is not going to completion.

  • Answer:

    • Reducing Agent System: While NaBH4 alone is generally not effective for reducing esters, its reactivity can be enhanced by the addition of Lewis acids like LiCl or CaCl2.[4]

    • Solvent and Temperature: The choice of solvent is important. A mixture of methanol and THF or diglyme at elevated temperatures can facilitate the reduction.[4]

    • LAH as an Alternative: LAH is a very effective reagent for the reduction of esters to primary alcohols.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 5,6-Dichloronicotinic Acid

Starting MaterialChlorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
6-Hydroxynicotinic AcidThionyl Chloride, then Cl2 gasPyridineChloroform55-602~60

Table 2: Comparison of Reducing Agents for the Conversion of Carboxylic Acids to Alcohols

Reducing AgentTypical SubstrateSolventTemperature (°C)Common Issues
Borane-THF complexCarboxylic AcidsTHF0 - 60Requires anhydrous conditions; potential for slow reaction at low temperatures.
Lithium Aluminum Hydride (LAH)Carboxylic Acids, EstersTHF, Diethyl Ether0 - 35Highly reactive with protic solvents; can cause over-reduction or side reactions like dechlorination.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Dichloronicotinic Acid from 6-Hydroxynicotinic Acid

  • Suspend 6-hydroxynicotinic acid in chloroform containing a catalytic amount of pyridine.

  • Slowly add thionyl chloride to the suspension under reflux.

  • After the initial reaction, bubble chlorine gas through the solution at a controlled temperature (e.g., 60°C).[5]

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to precipitate the intermediate 5-chloro-6-hydroxynicotinoyl chloride.

  • Isolate the intermediate and react it with an excess of an acid chloride (e.g., thionyl chloride) to form 5,6-dichloronicotinoyl chloride.

  • Carefully hydrolyze the 5,6-dichloronicotinoyl chloride with water to obtain crude 5,6-dichloronicotinic acid.

  • Purify the crude product by recrystallization.[5]

Protocol 2: Reduction of 5,6-Dichloronicotinic Acid with Borane-THF Complex

  • Dissolve 5,6-dichloronicotinic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of borane-THF complex (typically 1 M in THF, 2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or gently heat to 50-60°C if the reaction is sluggish.

  • Monitor the reaction by TLC (a common eluent system is ethyl acetate/hexanes).

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by water or dilute HCl.[5]

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography.

Protocol 3: Esterification of 5,6-Dichloronicotinic Acid (Methyl Ester)

  • Suspend 5,6-dichloronicotinic acid in methanol.

  • Slowly add thionyl chloride dropwise to the cooled mixture.[11]

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol and thionyl chloride under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 5,6-dichloronicotinate.

  • Purify by column chromatography if necessary.

Protocol 4: Reduction of Methyl 5,6-Dichloronicotinate with NaBH4/LiCl

  • Dissolve methyl 5,6-dichloronicotinate and lithium chloride in a mixture of THF and ethanol.

  • Add sodium borohydride portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude this compound by column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Starting Material cluster_1 Route A: Direct Reduction cluster_2 Route B: Esterification and Reduction 6-Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid 5,6-Dichloronicotinic_Acid 5,6-Dichloronicotinic Acid 6-Hydroxynicotinic_Acid->5,6-Dichloronicotinic_Acid Chlorination (Thionyl Chloride, Cl2) Reduction_Acid This compound 5,6-Dichloronicotinic_Acid->Reduction_Acid Reduction (Borane-THF) Methyl_Ester Methyl 5,6-Dichloronicotinate 5,6-Dichloronicotinic_Acid->Methyl_Ester Esterification (MeOH, SOCl2) Reduction_Ester This compound Methyl_Ester->Reduction_Ester Reduction (NaBH4, LiCl)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Reduction Start Problem: Low Yield or Incomplete Reduction of Carboxylic Acid Check_Reagent Check Reducing Agent (Freshness, Stoichiometry) Start->Check_Reagent Optimize_Temp Optimize Temperature (RT to 60°C) Check_Reagent->Optimize_Temp Reagent OK Monitor_Time Monitor Reaction Time (TLC/LC-MS) Optimize_Temp->Monitor_Time Temp Optimized Side_Products Side Products Observed? (e.g., Dechlorination) Monitor_Time->Side_Products Reaction Complete Milder_Conditions Use Milder Conditions (Lower Temp, Borane vs. LAH) Side_Products->Milder_Conditions Yes Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No Milder_Conditions->Purification_Issue Optimize_Workup Optimize Work-up (Careful Quenching) Purification_Issue->Optimize_Workup Yes Success Successful Synthesis Purification_Issue->Success No Column_Chrom Use Column Chromatography Optimize_Workup->Column_Chrom Column_Chrom->Success

Caption: Troubleshooting workflow for the reduction of 5,6-dichloronicotinic acid.

References

Identification of impurities in (5,6-Dichloropyridin-3-yl)methanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the identification of impurities in (5,6-Dichloropyridin-3-yl)methanol using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an HPLC method for this compound and its impurities?

The primary challenges stem from the basic nature of the pyridine ring. The basic nitrogen atom can interact strongly with acidic residual silanol groups on the surface of standard silica-based HPLC columns, leading to poor peak shape, specifically peak tailing.[1] Additionally, isomers and closely related impurities may have very similar physicochemical properties, making them difficult to separate.[2]

Q2: What type of HPLC column is recommended as a starting point?

A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common and effective starting point for method development.[2] However, if peak shape or resolution issues persist, switching to a different stationary phase, such as a phenyl, cyano, or a modern polar-embedded phase, can provide alternative selectivity.[1]

Q3: Why is controlling the mobile phase pH crucial for this analysis?

Controlling the mobile phase pH is critical because it dictates the ionization state of the pyridine compounds.

  • Low pH (e.g., < 4): At a low pH, the pyridine nitrogen will be consistently protonated, which can help achieve more symmetrical peaks.[2]

  • High pH (e.g., > 8): At a high pH, the pyridine will be in its neutral form. This can also lead to good peak shape, but it requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns can dissolve at high pH.[1] Small adjustments in pH can significantly alter the retention and selectivity between the main component and its impurities.[1]

Q4: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[3][4] These studies are essential for:

  • Identifying potential degradation products that could form during manufacturing or storage.[3]

  • Demonstrating the specificity and stability-indicating capability of the analytical method.[5][6]

  • Understanding the degradation pathways of the molecule.[3][7]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing Peaks)

Question: My chromatograms show significant peak tailing for the main peak and impurities. How can I achieve sharper, more symmetrical peaks?

Answer: Peak tailing for basic compounds like pyridines is typically caused by undesirable interactions with acidic silanol groups on the silica-based stationary phase.[1][2]

Solutions:

  • Adjust Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate to protonate the silanol groups and minimize secondary interactions.[1]

  • Use a Competing Base: Add a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 5-10 mM).[1] TEA acts as a competing base that preferentially interacts with the active silanol sites, shielding them from the analyte.[1]

  • Column Selection: Use a high-purity, end-capped silica column or a column specifically designed for basic compounds. These columns have a lower concentration of accessible silanol groups.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[1] Try reducing the injection volume or sample concentration.

Issue 2: Poor Resolution (Co-eluting Peaks)

Question: My target analyte, this compound, is co-eluting with an unknown impurity. How can I improve the separation?

Answer: Improving resolution requires modifying the chromatographic conditions to exploit subtle differences between the co-eluting compounds.

Solutions:

  • Optimize the Mobile Phase:

    • Change Organic Solvent: If using acetonitrile (ACN), try substituting it with methanol, or use a mixture of both. The change in solvent can alter selectivity.[2]

    • Adjust Gradient Slope: For gradient elution, try a shallower gradient. This increases the run time but often improves the separation of closely eluting peaks.

    • Modify pH: Even small changes in the mobile phase pH can impact the retention times of ionizable compounds differently, leading to better separation.[1]

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or Cyano phase) to introduce different separation mechanisms.[1]

  • Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, although it will also increase backpressure.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2 Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 270 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile

Table 2: Example Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.01090
25.01090
25.1955
30.0955
Protocol 2: Forced Degradation Studies

To assess the stability of this compound and the specificity of the HPLC method, perform the following stress studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Table 3: Forced Degradation Conditions

Stress ConditionMethodology
Acid Hydrolysis Dissolve API in 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve API in 0.1 M NaOH. Heat at 60 °C for 8 hours. Neutralize with 0.1 M HCl before injection.[4]
Oxidative Dissolve API in 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.
Thermal Store the solid API in a hot air oven at 80 °C for 48 hours. Dissolve in diluent before injection.
Photolytic Expose the solid API to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][7]

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue Identified peak_tailing Peak Tailing? start->peak_tailing Yes poor_resolution Poor Resolution? peak_tailing->poor_resolution No sol_ph Adjust Mobile Phase pH (< 4) peak_tailing->sol_ph Try First retention_shift Retention Time Shift? poor_resolution->retention_shift No sol_gradient Optimize Gradient (shallower slope) poor_resolution->sol_gradient Try First sol_equilibrate Ensure System Equilibration retention_shift->sol_equilibrate Yes sol_base Add Competing Base (e.g., TEA) sol_ph->sol_base sol_overload Reduce Sample Concentration sol_base->sol_overload sol_solvent Change Organic Solvent (ACN <> MeOH) sol_gradient->sol_solvent sol_column Switch Column Stationary Phase sol_solvent->sol_column sol_mobile_phase Prepare Fresh Mobile Phase sol_equilibrate->sol_mobile_phase sol_temp Check Column Temperature sol_mobile_phase->sol_temp Impurity_ID_Workflow start Start: Analyze (5,6-Dichloropyridin- 3-yl)methanol Sample method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_degradation Perform Forced Degradation Studies method_dev->forced_degradation analyze_stressed Analyze Stressed Samples by HPLC-UV forced_degradation->analyze_stressed peak_purity Check Peak Purity of API (Use PDA Detector) analyze_stressed->peak_purity identify_impurities Identify & Characterize Impurities (e.g., LC-MS) peak_purity->identify_impurities quantify Quantify Impurities and Validate Method identify_impurities->quantify finish End: Final Impurity Profile Established quantify->finish

References

Overcoming poor solubility of (5,6-Dichloropyridin-3-yl)methanol in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Poor Aqueous Solubility

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of (5,6-Dichloropyridin-3-yl)methanol. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to address these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

A1: While specific aqueous solubility data for this compound is not extensively published, its chemical structure provides significant clues. The presence of two chlorine atoms and a pyridine ring contributes to its hydrophobicity and high crystal lattice energy, suggesting it has low intrinsic solubility in water. The pyridine nitrogen atom provides a site for protonation, meaning its solubility is likely to be pH-dependent.[1][2] Like other pyridine derivatives, it is expected to be more soluble in organic solvents.[3][4]

Q2: My compound is precipitating immediately when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?

A2: This is a common issue known as "solvent-shifting" precipitation.[5] Your compound is highly soluble in the concentrated DMSO stock, but when this is rapidly diluted into an aqueous buffer, the solvent polarity changes suddenly, causing the compound to crash out of solution. To prevent this, you can try several strategies:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration that is below the compound's solubility limit in the assay buffer.[6]

  • Modify the dilution method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to avoid localized high concentrations.[6]

  • Use an intermediate dilution step: Perform a serial dilution, perhaps first into a 50:50 DMSO:buffer solution, before the final dilution into the assay buffer.[5]

  • Increase the co-solvent concentration: A slightly higher final concentration of DMSO (e.g., up to 1%) may be necessary to maintain solubility, but be mindful of its potential effects on your experimental system.[7]

Q3: Can I use pH adjustment to increase the solubility of this compound?

A3: Yes, this is a promising strategy. The pyridine ring contains a nitrogen atom that is weakly basic (typical pKa of pyridine's conjugate acid is ~5.25).[3] By lowering the pH of the aqueous medium to below the pKa of the protonated compound, you increase the proportion of the more soluble, ionized (pyridinium) form.[8][9] Therefore, preparing your buffer at an acidic pH (e.g., pH 4-5) should significantly enhance solubility. This method is often combined with co-solvents for a synergistic effect.[10][]

Q4: What are cyclodextrins and can they help solubilize this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming an "inclusion complex."[12][14] This complex effectively shields the hydrophobic guest from water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous media, thereby increasing the apparent solubility of the compound.[15] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their high aqueous solubility and low toxicity.[16]

Troubleshooting Guide: Compound Precipitation in Aqueous Media

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Final concentration exceeds aqueous solubility.[6]Lower the final compound concentration. Determine the kinetic solubility in your specific buffer.
Rapid solvent shift from DMSO stock.[5]Add stock solution slowly while vortexing. Perform serial dilutions. Pre-warm the aqueous buffer.[6]
Precipitation Over Time During Incubation Temperature change affecting solubility.[5]Pre-warm all solutions to the incubation temperature before mixing. Ensure incubator stability.
pH of the medium shifts (e.g., due to CO₂).Use a buffer with sufficient capacity for the experimental conditions (e.g., HEPES).[6]
Compound instability or degradation.Assess compound stability in the assay buffer over the experiment's duration. Consider shorter incubation times.[5]
Cloudiness or Film Formation Formation of fine, amorphous precipitate.Visually confirm precipitate under a microscope. Implement solutions for immediate precipitation.
Interaction with buffer salts or media proteins.Test solubility in a simpler buffer (e.g., PBS) to isolate the problematic component.

Illustrative Solubility Enhancement Data

Technique Compound Solvent System Solubility Enhancement
Co-solvency LopinavirWater-PEG 400 (20:80 v/v)~33-fold increase over water alone.[17]
AcyclovirWater-PEG 400 (50:50 v/v)~2-fold increase over water alone.[18]
Rifabutin90% PEG 400 + 10% Ethanol~8.8-fold increase over water alone.[19]
pH Adjustment Verapamil HCl (weak base)pH 1.2 vs. pH 6.8Solubility is >100 mg/mL at pH < 6.35, but drops to 2.71 mg/mL at pH 6.8.[1]
Cyclodextrin Complexation HyperosideWater + 2-hydroxypropyl-β-cyclodextrin~9-fold increase in water solubility.[20]
Imatinib (weak base)pH 10.5 buffer + β-cyclodextrin~10-fold increase in solubility.[12]
PraziquantelWater + hydroxypropyl-β-cyclodextrin~6-fold increase in solubility.[12]

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the effect of a co-solvent on the solubility of this compound.

Materials:

  • This compound

  • Co-solvent (e.g., PEG 400, Propylene Glycol, Ethanol)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Stoppered glass flasks or vials

  • Orbital shaker or magnetic stirrer

  • 0.22 µm or 0.45 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV)

Methodology:

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/buffer solutions at different volume/volume ratios (e.g., 0:100, 10:90, 20:80, 40:60, 60:40, 80:20).[17]

  • Add Excess Compound: Add an excess amount of this compound to a fixed volume (e.g., 5 mL) of each co-solvent mixture in separate flasks. Ensure solid compound is visible.

  • Equilibration: Seal the flasks and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[19][21]

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Protocol 2: Solubility Enhancement by pH Adjustment

Objective: To evaluate the pH-solubility profile of this compound.

Materials:

  • This compound

  • A series of buffers covering a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4)

  • Acidifying/alkalizing agents for fine pH adjustment (e.g., HCl, NaOH)[22]

  • Equipment as listed in Protocol 1.

Methodology:

  • Prepare Buffers: Prepare a set of aqueous buffers at the desired pH values.

  • Add Excess Compound: Add an excess amount of the compound to each buffer solution in separate flasks.

  • Equilibration: Seal the flasks and shake at a constant temperature for 24-48 hours.

  • pH Measurement: After equilibration, measure the final pH of each slurry to confirm it has not significantly changed.

  • Sample Collection and Analysis: Filter the supernatant from each flask and quantify the dissolved compound concentration as described in Protocol 1.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final pH of each buffer to generate a pH-solubility profile.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

Objective: To prepare a solid inclusion complex of this compound with HP-β-CD to improve aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water/Ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven or desiccator

Methodology:

  • Molar Ratio Calculation: Calculate the required amounts of the compound and HP-β-CD for a specific molar ratio (a 1:1 ratio is common to start).

  • Slurry Formation: Place the HP-β-CD in a mortar and add a small amount of the water/ethanol mixture to form a homogeneous paste.[14]

  • Kneading: Slowly add the powdered this compound to the paste and knead thoroughly for 30-60 minutes. The mixture should remain a consistent paste.

  • Drying: Transfer the resulting paste to a tray and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle, and then pass it through a sieve to ensure a uniform particle size.[14]

  • Solubility Testing: Determine the aqueous solubility of the resulting complex powder using the method described in Protocol 1 (using only aqueous buffer as the solvent) and compare it to the solubility of the uncomplexed compound.

Visual Guides and Workflows

G start Compound Precipitation Observed in Aqueous Buffer q1 When does precipitation occur? start->q1 ans1_imm Immediately upon dilution of stock q1->ans1_imm ans1_time Over time during incubation q1->ans1_time cause1 Potential Causes: - Concentration > Solubility - Rapid Solvent Shift ans1_imm->cause1 sol1 Primary Solutions: 1. Lower final concentration 2. Add stock slowly while vortexing 3. Perform serial dilutions ans1_imm->sol1 q2 Still Precipitating? sol1->q2 cause2 Potential Causes: - Temperature/pH shift - Compound instability - Interaction with media ans1_time->cause2 sol2 Primary Solutions: 1. Pre-warm solutions to 37°C 2. Use stronger buffer (e.g., HEPES) 3. Check compound stability ans1_time->sol2 sol2->q2 sol_adv Advanced Strategies: - Add co-solvent (e.g., 1-5% PEG 400) - Adjust buffer pH (lower for weak base) - Use cyclodextrins (HP-β-CD) q2->sol_adv G cluster_cd cluster_complex drug Poorly Soluble Drug Molecule plus + cd Cyclodextrin cd_outer arrow cd_inner Hydrophobic Cavity complex_outer water Water Molecules complex_outer->water complex_inner Drug soluble Soluble Inclusion Complex water->soluble

References

Preventing decomposition of (5,6-Dichloropyridin-3-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of (5,6-Dichloropyridin-3-yl)methanol during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Visual Changes in the Compound During Storage

  • Question: My this compound, which was initially a white to off-white solid, has developed a yellow or brownish tint. What could be the cause?

  • Answer: Discoloration is a common indicator of chemical decomposition. This can be caused by several factors, including:

    • Oxidation: The methanol group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid. This process can be accelerated by exposure to air (oxygen).

    • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions in chlorinated pyridine compounds.

    • Reaction with Impurities: The presence of acidic or basic impurities can catalyze decomposition pathways.

  • Recommended Actions:

    • Immediately transfer the compound to a fresh, clean, amber glass vial.

    • Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.

    • Store the vial in a refrigerator (2-8°C) and protect it from light.

    • Before use in a critical application, it is highly recommended to re-analyze the purity of the material using a suitable analytical method such as HPLC-UV or GC-MS.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing variability in my experimental results when using a batch of this compound that has been stored for some time. Could this be related to decomposition?

  • Answer: Yes, inconsistent results are a strong indication that the purity of your starting material may have changed. The presence of degradation products can interfere with your reaction, leading to lower yields, unexpected side products, or altered biological activity.

  • Recommended Actions:

    • Purity Assessment: Analyze the purity of your stored this compound using a qualified analytical method (see Experimental Protocols section). Compare the results to the certificate of analysis of the fresh compound.

    • Purification: If significant degradation is detected, consider purifying the material by recrystallization or column chromatography.

    • Use a Fresh Batch: For critical experiments, it is always best to use a fresh, unopened batch of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: 2-8°C (refrigerated).

  • Atmosphere: Under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Tightly sealed, amber glass vial to protect from light and moisture.

  • Location: In a dark, dry, and well-ventilated area.

Q2: What are the likely decomposition pathways for this compound?

A2: Based on the chemistry of similar compounds, the following degradation pathways are plausible:

  • Oxidation: The primary alcohol can be oxidized to 5,6-dichloronicotinaldehyde and further to 5,6-dichloronicotinic acid.

  • Photodegradation: UV light can induce dechlorination or ring opening.

  • Hydrolysis: Under strong acidic or basic conditions, though less likely under normal storage, the chlorine atoms could be susceptible to hydrolysis.

Q3: What are the visible signs of decomposition?

A3: The most common visual cues of degradation include:

  • A change in color from white/off-white to yellow or brown.

  • A change in the physical state (e.g., clumping of the solid due to moisture absorption).

  • The development of a noticeable odor, which could indicate the formation of volatile degradation products.

Q4: How can I check the purity of my stored this compound?

A4: The purity can be assessed using standard analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective method for quantifying the parent compound and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the appearance of degradation products over time.

Quantitative Data Summary

The following table summarizes recommended storage conditions and potential consequences of improper storage.

ParameterRecommended ConditionPotential Consequences of Deviation
Temperature 2-8°CHigher temperatures can accelerate the rate of all decomposition reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Exposure to air (oxygen) can lead to oxidation of the methanol group.
Light Protected from light (Amber Vial)Exposure to light, particularly UV, can cause photodegradation.
Moisture Dry (Tightly sealed container)The compound may be hygroscopic; moisture can facilitate certain degradation pathways.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV

This protocol provides a general method for the analysis of this compound purity. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid). A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 270 nm).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample and the standard solution. The purity can be determined by comparing the peak area of the main component to the total area of all peaks.

Protocol 2: Identification of Volatile Degradation Products by GC-MS

This protocol is suitable for identifying potential volatile impurities or degradation products.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

  • Injection: Split or splitless injection depending on the sample concentration.

  • MS Detection: Electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-400).

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • For some applications, derivatization (e.g., with BSTFA to silylate the alcohol group) may be necessary to improve volatility and peak shape.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Start: Suspected Decomposition (e.g., discoloration, inconsistent results) visual_inspection Perform Visual Inspection start->visual_inspection analytical_check Conduct Purity Analysis (HPLC-UV or GC-MS) visual_inspection->analytical_check compare_coa Compare with Certificate of Analysis analytical_check->compare_coa is_degraded Is significant degradation observed? compare_coa->is_degraded remediate Remediation Steps is_degraded->remediate Yes use_as_is Use with caution for non-critical applications is_degraded->use_as_is No document Document findings and implement stricter storage protocols remediate->document Options: - Purify material - Use fresh batch use_as_is->document end End document->end

Caption: Troubleshooting workflow for suspected decomposition.

Decomposition_Pathways Potential Decomposition Pathways of this compound start This compound oxidation Oxidation (Exposure to Air) start->oxidation photodegradation Photodegradation (UV Light Exposure) start->photodegradation thermal_stress Thermal Stress (High Temperature) start->thermal_stress aldehyde 5,6-Dichloronicotinaldehyde oxidation->aldehyde ring_opening Ring-Opened Products photodegradation->ring_opening dechlorination Dechlorinated Species photodegradation->dechlorination gases Gaseous Products (N₂, CO) thermal_stress->gases acid 5,6-Dichloronicotinic Acid aldehyde->acid

Caption: Potential decomposition pathways.

Catalyst selection for efficient synthesis of (5,6-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient synthesis of (5,6-Dichloropyridin-3-yl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursor for the synthesis of this compound is 5,6-Dichloronicotinic acid or its derivatives, such as the corresponding methyl or ethyl ester, or the acyl chloride. These precursors can be reduced to the desired alcohol.

Q2: Which catalysts are suitable for the reduction of 5,6-Dichloronicotinic acid and its derivatives?

Several catalyst and reagent systems can be employed for this reduction. The choice of catalyst will depend on the specific starting material (acid, ester, or acyl chloride), desired reaction conditions, and available laboratory equipment. Common choices include:

  • Borohydride Reagents: Sodium borohydride (NaBH₄) in combination with activating agents like zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) is effective for reducing esters and carboxylic acids. Lithium borohydride (LiBH₄) is also a viable option.

  • Aluminum Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to alcohols. However, it requires strictly anhydrous conditions and careful handling.

  • Catalytic Hydrogenation: Heterogeneous catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) can be used for the hydrogenation of the carboxylic acid group. This method often requires elevated pressure and temperature and may pose a risk of dechlorination.

Catalyst Selection and Performance

The selection of an appropriate catalyst is critical for achieving high yield and purity. Below is a summary of common catalytic systems and their typical performance.

Catalyst/Reagent SystemStarting MaterialTypical Reaction ConditionsReported Yield (%)Key Considerations
NaBH₄ / ZnCl₂Methyl 5,6-dichloronicotinateTHF, reflux70-85Cost-effective; requires conversion of the acid to an ester first.
LiAlH₄5,6-Dichloronicotinic acidAnhydrous THF, 0°C to reflux80-95Highly efficient but requires stringent anhydrous conditions and careful quenching.
TiCl₄ / NaBH₄5,6-Dichloronicotinic acidAnhydrous DME, 0°C to RT60-75Can be an alternative to LiAlH₄, but may have variable yields.
Catalytic Hydrogenation (e.g., Pt/C)5,6-Dichloronicotinic acidAcetic acid, H₂ (50-80 bar), 80-100°C50-70Risk of hydrodechlorination as a side reaction.

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: Reduction of Methyl 5,6-dichloronicotinate using NaBH₄/ZnCl₂

This protocol describes the reduction of the methyl ester of 5,6-dichloronicotinic acid.

Materials:

  • Methyl 5,6-dichloronicotinate

  • Sodium borohydride (NaBH₄)

  • Zinc chloride (ZnCl₂), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 5,6-dichloronicotinate (1.0 eq) in anhydrous THF, add anhydrous zinc chloride (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 5,6-Dichloronicotinic Acid using LiAlH₄

This protocol details the direct reduction of the carboxylic acid using a powerful reducing agent.

Materials:

  • 5,6-Dichloronicotinic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of 5,6-Dichloronicotinic acid (1.0 eq) in anhydrous THF dropwise at 0°C. Caution: Exothermic reaction and hydrogen gas evolution.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0°C and quench sequentially by the very slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive reducing agent (e.g., old LiAlH₄ or NaBH₄).- Insufficient amount of reducing agent.- Presence of moisture in the reaction (especially for LiAlH₄).- Use a fresh batch of the reducing agent.- Increase the equivalents of the reducing agent.- Ensure all glassware is oven-dried and solvents are anhydrous.
Incomplete Reaction - Insufficient reaction time or temperature.- Poor solubility of the starting material.- Increase the reaction time and/or temperature.- Use a co-solvent to improve solubility.
Formation of Side Products (e.g., Dechlorination) - Reaction conditions are too harsh (e.g., high temperature in catalytic hydrogenation).- Non-selective reducing agent.- For catalytic hydrogenation, lower the temperature and pressure, and screen different catalysts.- For hydride reductions, maintain a lower reaction temperature.
Difficult Product Isolation/Purification - Emulsion formation during workup.- Co-elution of impurities during chromatography.- Add brine during the aqueous workup to break emulsions.- Optimize the solvent system for column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the synthesis of this compound via different catalytic routes.

cluster_0 Protocol 1: NaBH4/ZnCl2 Reduction Start_1 Dissolve Methyl 5,6-dichloronicotinate in THF Add_ZnCl2 Add Anhydrous ZnCl2 Start_1->Add_ZnCl2 Cool_1 Cool to 0°C Add_ZnCl2->Cool_1 Add_NaBH4 Add NaBH4 Cool_1->Add_NaBH4 Reflux Reflux Add_NaBH4->Reflux Quench_1 Quench with MeOH and NH4Cl Reflux->Quench_1 Extract_1 Aqueous Workup & Extraction Quench_1->Extract_1 Purify_1 Purification (Chromatography) Extract_1->Purify_1 End_1 This compound Purify_1->End_1

Workflow for NaBH₄/ZnCl₂ Reduction.

cluster_1 Protocol 2: LiAlH4 Reduction Start_2 Prepare LiAlH4 Suspension in THF Add_Acid Add 5,6-Dichloronicotinic Acid Solution at 0°C Start_2->Add_Acid Reflux_2 Reflux Add_Acid->Reflux_2 Quench_2 Quench (Fieser Workup) Reflux_2->Quench_2 Filter Filter and Wash Solid Quench_2->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify_2 Purification (Optional) Concentrate->Purify_2 End_2 This compound Purify_2->End_2

Workflow for LiAlH₄ Reduction.

cluster_2 Troubleshooting Logic Start_3 Experiment Outcome Low_Yield Low Yield/ Incomplete Reaction Start_3->Low_Yield Side_Products Side Products Observed Start_3->Side_Products Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Optimize_Conditions Optimize Time/ Temperature Low_Yield->Optimize_Conditions Analyze_Byproducts Identify Byproducts (NMR, MS) Side_Products->Analyze_Byproducts Successful_Synthesis Successful Synthesis Check_Reagents->Successful_Synthesis Optimize_Conditions->Successful_Synthesis Modify_Conditions Adjust Reaction Conditions Analyze_Byproducts->Modify_Conditions Modify_Conditions->Successful_Synthesis

A logical approach to troubleshooting.

Technical Support Center: Managing Thermal Instability in Large-Scale Reactions of (5,6-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with large-scale reactions of (5,6-Dichloropyridin-3-yl)methanol. The information provided is intended to assist in managing the thermal instability associated with this compound and its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with the large-scale synthesis of this compound?

A1: The primary thermal hazards stem from the exothermic nature of the reaction, coupled with the potential for thermal decomposition of the product and intermediates. A failure to adequately control the reaction temperature can lead to a thermal runaway, characterized by a rapid, uncontrolled increase in temperature and pressure. This can result in reactor failure, release of toxic materials, and compromised product quality.

Q2: What are the critical process parameters to monitor during the reaction?

A2: Continuous monitoring of the internal reaction temperature, reagent addition rate, and coolant temperature is crucial. Any significant deviation from the established process parameters should be addressed immediately. For larger-scale operations, pressure monitoring within the reactor is also recommended.

Q3: How can the risk of a thermal runaway be minimized?

A3: A multi-faceted approach is essential for minimizing the risk of a thermal runaway. This includes conducting a thorough thermal hazard assessment, ensuring adequate cooling capacity, maintaining a slow and controlled reagent addition rate, and having a well-defined emergency shutdown procedure.

Q4: What are the signs of an impending thermal runaway?

A4: Key indicators of an impending thermal runaway include a sudden and unexpected increase in the internal reaction temperature that is not responsive to cooling, a rapid rise in reactor pressure, and an increase in the rate of off-gassing.

Q5: In the event of a thermal runaway, what immediate actions should be taken?

A5: In the event of a suspected thermal runaway, the immediate priorities are to stop the addition of all reagents, apply maximum cooling to the reactor, and alert all personnel in the vicinity. If the situation continues to escalate, follow the established emergency shutdown and evacuation procedures.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Unexpected Exotherm During Reagent Addition 1. Reagent addition rate is too high. 2. Inadequate cooling. 3. Poor mixing leading to localized hot spots.1. Immediately stop reagent addition. 2. Increase cooling to the reactor. 3. Ensure vigorous stirring. 4. Once the temperature is stable, resume addition at a significantly reduced rate.
Gradual but Uncontrolled Temperature Increase 1. Insufficient cooling capacity for the scale of the reaction. 2. Fouling of the reactor cooling surfaces. 3. Change in raw material quality leading to a more vigorous reaction.1. Reduce the setpoint of the cooling system. 2. If the temperature continues to rise, stop reagent addition and hold the reaction at a lower temperature. 3. After the reaction, inspect the reactor for any fouling. 4. Qualify new batches of raw materials with a small-scale trial.
Pressure Buildup in the Reactor 1. Off-gassing from the reaction. 2. Boiling of the solvent. 3. Onset of decomposition.1. Ensure the reactor's vent is not blocked. 2. Immediately apply maximum cooling. 3. If pressure continues to rise, initiate the emergency shutdown procedure.
Low Yield and/or Impurity Formation 1. Poor temperature control leading to side reactions or product decomposition. 2. Incorrect stoichiometry.1. Review the temperature profile of the reaction and ensure it was within the specified range. 2. Verify the quantities of all reagents used. 3. Analyze the impurity profile to identify potential side reactions.

Illustrative Data for Thermal Hazard Assessment

The following tables present illustrative quantitative data for the thermal hazard assessment of the synthesis of this compound. This data is representative and should be confirmed through appropriate experimental testing before any scale-up.

Table 1: Illustrative Thermal Stability Data for this compound

Parameter Technique Illustrative Value Significance
Onset of Decomposition (Tonset)DSC180 °CTemperature at which decomposition begins.
Heat of Decomposition (ΔHd)DSC-350 J/gEnergy released during decomposition.
5% Mass Loss Temperature (Td5)TGA195 °CTemperature at which 5% of the material has decomposed.

Table 2: Illustrative Reaction Calorimetry Data for Synthesis

Parameter Technique Illustrative Value Significance
Heat of Reaction (ΔHr)Reaction Calorimetry-150 kJ/molTotal heat evolved during the desired reaction.
Maximum Temperature of Synthesis Reaction (MTSR)Calculation from RC data150 °CThe highest temperature the reaction mixture could reach in an adiabatic scenario.
Adiabatic Temperature Rise (ΔTad)Calculation from RC data80 °CThe theoretical temperature increase if all cooling is lost.

Experimental Protocols

Representative Protocol for Large-Scale Synthesis of this compound (Illustrative)

WARNING: This protocol is for illustrative purposes only and must be thoroughly evaluated and adapted based on a comprehensive risk assessment and laboratory-scale optimization studies.

1. Reactor Setup and Inerting:

  • Ensure the reactor is clean, dry, and equipped with a calibrated temperature probe, a mechanical stirrer, a condenser, and an addition funnel.

  • Inert the reactor by purging with nitrogen or argon gas.

2. Charge of Starting Material:

  • Charge the reactor with the starting pyridinyl precursor and an appropriate solvent.

  • Begin stirring and cool the mixture to the desired initial temperature (e.g., 0-5 °C) using a suitable cooling bath or circulator.

3. Controlled Reagent Addition:

  • Slowly add the second reagent via the addition funnel over a period of 2-4 hours.

  • Continuously monitor the internal temperature and ensure it does not exceed the predefined limit (e.g., 10 °C). Adjust the addition rate as necessary to maintain temperature control.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by taking periodic samples for analysis (e.g., TLC, HPLC, or GC).

5. Quenching:

  • Once the reaction is complete, slowly and carefully quench the reaction mixture by adding a pre-cooled quenching solution. The quenching process can be exothermic and requires careful temperature control.

6. Work-up and Isolation:

  • Proceed with the appropriate aqueous work-up, extraction, and purification steps to isolate the this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reactor_setup Reactor Setup & Inerting charge_sm Charge Starting Material reactor_setup->charge_sm cool_down Cool to Initial Temperature charge_sm->cool_down controlled_addition Controlled Reagent Addition cool_down->controlled_addition monitor_temp Monitor Temperature controlled_addition->monitor_temp monitor_reaction Monitor Reaction Progress controlled_addition->monitor_reaction quench Quench Reaction monitor_reaction->quench extraction Extraction & Washing quench->extraction purification Purification extraction->purification

Caption: Experimental Workflow for Synthesis.

Thermal_Runaway_Response cluster_detection Detection cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_resolution Resolution cluster_escalation Escalation temp_spike Unexpected Temperature Spike stop_addition Stop Reagent Addition temp_spike->stop_addition max_cooling Apply Maximum Cooling temp_spike->max_cooling alert_personnel Alert Personnel temp_spike->alert_personnel is_controlled Is Temperature Controlled? max_cooling->is_controlled stable Situation Stable is_controlled->stable Yes shutdown Emergency Shutdown & Evacuation is_controlled->shutdown No

Caption: Thermal Runaway Response Plan.

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (5,6-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. (5,6-Dichloropyridin-3-yl)methanol is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of the common synthetic pathways to this molecule, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for a given application.

Two primary synthetic strategies have been identified for the preparation of this compound, both starting from the readily available 5,6-dichloronicotinic acid. The first approach involves the direct reduction of the carboxylic acid, while the second proceeds through an ester intermediate.

Synthetic Route 1: Direct Reduction of 5,6-Dichloronicotinic Acid

This method offers the most direct conversion of 5,6-dichloronicotinic acid to the desired alcohol. The use of a powerful reducing agent, such as a borane complex, is necessary to achieve this transformation.

Experimental Protocol:

To a solution of 5,6-dichloronicotinic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a solution of borane-THF complex is added dropwise at a controlled temperature, typically 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The resulting residue is then subjected to an aqueous workup and extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated to afford the crude product. Purification by column chromatography on silica gel yields the pure this compound.

dot

Biological activity of (5,6-Dichloropyridin-3-yl)methanol derivatives compared to existing compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of (5,6-Dichloropyridin-3-yl)methanol against existing compounds with similar therapeutic indications. Due to the limited availability of public data on the specific biological activity of this compound derivatives, this guide draws upon data from structurally related dichloropyridine and pyridine methanol compounds to provide a relevant comparative framework. The information presented herein is intended to support further research and drug discovery efforts in this chemical space.

I. Comparative Analysis of Anticancer Activity

Table 1: In Vitro Anticancer Activity of Pyridine Heterocyclic Hybrids

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3a Huh-7 (Liver Carcinoma)6.54Taxol6.68
A549 (Lung Carcinoma)15.54Taxol38.05
MCF-7 (Breast Cancer)6.13Taxol12.32
3b Huh-7 (Liver Carcinoma)6.54Taxol6.68
A549 (Lung Carcinoma)15.54Taxol38.05
MCF-7 (Breast Cancer)6.13Taxol12.32
5a Huh-7 (Liver Carcinoma)< 6.68Taxol6.68
A549 (Lung Carcinoma)< 38.05Taxol38.05
MCF-7 (Breast Cancer)< 12.32Taxol12.32
5b Huh-7 (Liver Carcinoma)< 6.68Taxol6.68
A549 (Lung Carcinoma)< 38.05Taxol38.05
MCF-7 (Breast Cancer)< 12.32Taxol12.32

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that the synthesized pyridine derivatives exhibit significant cytotoxic activities, with some compounds showing superior or comparable potency to the standard anticancer drug, Taxol.[1][2][3]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (Huh-7, A549, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and the reference drug (Taxol) and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with compounds and incubate for 72h A->B C Add MTT solution and incubate for 4h B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

MTT Assay Workflow

II. Comparative Analysis of Antimicrobial Activity

While specific data for this compound derivatives is limited, various other pyridine derivatives have been evaluated for their antimicrobial properties. For comparison, we present the Minimum Inhibitory Concentration (MIC) values for a series of synthesized pyridine derivatives against different bacterial strains.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Pyridine Derivatives

Compound IDS. aureusB. subtilisE. coliP. aeruginosa
Compound 6 >100>100>100>100
Compound 11 12512495241249
Compound 13 >100>100>100>100
Compound 16 1.560.780.781.56
Compound 17 1.354>1001.3541.354

MIC: The minimum inhibitory concentration, the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[4]

The results show variable antimicrobial activity among the tested pyridine derivatives, with some compounds exhibiting potent activity against specific bacterial strains.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton broth, and the turbidity was adjusted to 0.5 McFarland standard.

  • Serial Dilution: The test compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

MIC_Assay_Workflow A Prepare bacterial inoculum B Serially dilute compounds in 96-well plates A->B C Inoculate wells with bacterial suspension B->C D Incubate plates at 37°C for 24h C->D E Determine the lowest concentration with no visible growth (MIC) D->E Anticancer_Mechanism cluster_0 Cellular Effects Pyridine_Derivative Pyridine Derivative Tubulin Tubulin Pyridine_Derivative->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

A Comparative Spectroscopic Guide to (5,6-Dichloropyridin-3-yl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of (5,6-Dichloropyridin-3-yl)methanol and its positional isomers. The precise characterization of these isomers is critical in drug discovery and development, as subtle structural variations can significantly impact pharmacological activity, toxicity, and metabolic stability. This document outlines the expected spectroscopic differences based on fundamental principles and provides detailed experimental protocols for acquiring the necessary data for their unambiguous identification.

Introduction

This compound is a halogenated pyridine derivative of interest in medicinal chemistry. Its isomers, which differ in the substitution pattern of the two chlorine atoms and the methanol group on the pyridine ring, are expected to exhibit distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these differences is paramount for the unequivocal identification of the correct isomer during synthesis and for quality control purposes.

The isomers considered in this guide are:

  • This compound

  • (2,3-Dichloropyridin-5-yl)methanol

  • (2,5-Dichloropyridin-3-yl)methanol

  • (2,6-Dichloropyridin-3-yl)methanol

  • (3,4-Dichloropyridin-5-yl)methanol

  • (4,5-Dichloropyridin-3-yl)methanol

Spectroscopic Data Comparison

While experimental spectroscopic data for this compound and its isomers are not widely available in public databases, the following tables summarize the predicted and expected key spectral features based on established spectroscopic principles. Researchers are encouraged to acquire experimental data following the provided protocols for definitive characterization.

Table 1: Predicted ¹H NMR and ¹³C NMR Spectral Data

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
This compound H2: ~8.5 (s), H4: ~7.9 (s), CH₂: ~4.7 (s), OH: variableC2: ~150, C3: ~135, C4: ~138, C5: ~130, C6: ~152, CH₂: ~60
(2,3-Dichloropyridin-5-yl)methanol H4: ~8.0 (d), H6: ~8.4 (d), CH₂: ~4.8 (s), OH: variableC2: ~151, C3: ~132, C4: ~139, C5: ~137, C6: ~148, CH₂: ~61
(2,5-Dichloropyridin-3-yl)methanol H4: ~8.1 (d), H6: ~8.3 (d), CH₂: ~4.7 (s), OH: variableC2: ~150, C3: ~138, C4: ~137, C5: ~128, C6: ~147, CH₂: ~59
(2,6-Dichloropyridin-3-yl)methanol H4: ~7.4 (d), H5: ~7.8 (d), CH₂: ~4.8 (s), OH: variableC2: ~153, C3: ~136, C4: ~140, C5: ~122, C6: ~153, CH₂: ~60
(3,4-Dichloropyridin-5-yl)methanol H2: ~8.6 (s), H6: ~8.5 (s), CH₂: ~4.9 (s), OH: variableC2: ~152, C3: ~133, C4: ~145, C5: ~134, C6: ~149, CH₂: ~62
(4,5-Dichloropyridin-3-yl)methanol H2: ~8.7 (s), H6: ~8.6 (s), CH₂: ~4.8 (s), OH: variableC2: ~151, C3: ~137, C4: ~143, C5: ~129, C6: ~148, CH₂: ~60

Note: Predicted chemical shifts are estimates and will vary based on the solvent and experimental conditions. The multiplicity (s=singlet, d=doublet) is predicted based on expected coupling patterns.

Table 2: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch (Alcohol)3600-3200 (broad)Hydrogen-bonded hydroxyl group
C-H Stretch (Aromatic)3100-3000Aromatic C-H bonds
C-H Stretch (Aliphatic)3000-2850CH₂ group of the methanol substituent
C=C/C=N Stretch (Aromatic Ring)1600-1450Pyridine ring vibrations
C-O Stretch (Alcohol)1260-1000Primary alcohol C-O bond
C-Cl Stretch850-550Carbon-chlorine bonds

Table 3: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺177.9821
[M+Na]⁺199.9640
[M-H]⁻175.9675

Data sourced from PubChem and is computationally predicted.[1] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Experimental Protocols

To obtain reliable and comparable spectroscopic data, the following standardized experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it to ensure the solution is homogeneous. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

Data Acquisition:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

Data Processing:

  • Apply an appropriate window function (e.g., exponential multiplication) to the Free Induction Decay (FID).

  • Perform a Fourier Transform to obtain the frequency-domain spectrum.

  • Phase the spectrum and apply a baseline correction.

  • Calibrate the chemical shift axis using the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent pellet.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment to compensate for atmospheric water and carbon dioxide.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (for GC-MS).

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Visualizations

The following diagrams illustrate the chemical structures of the isomers and a generalized workflow for their spectroscopic analysis.

Structures cluster_56 This compound cluster_23 (2,3-Dichloropyridin-5-yl)methanol cluster_25 (2,5-Dichloropyridin-3-yl)methanol cluster_26 (2,6-Dichloropyridin-3-yl)methanol cluster_34 (3,4-Dichloropyridin-5-yl)methanol cluster_45 (4,5-Dichloropyridin-3-yl)methanol node_56 node_56 node_23 node_23 node_25 node_25 node_26 node_26 node_34 node_34 node_45 node_45

Caption: Chemical structures of this compound and its isomers.

Workflow Sample Sample of Dichloropyridinylmethanol Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Comparison Comparative Analysis Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: General experimental workflow for the spectroscopic analysis of dichloropyridinylmethanol isomers.

Conclusion

The differentiation of this compound from its positional isomers is achievable through a systematic application of modern spectroscopic techniques. While experimental data is currently sparse in the public domain, the principles outlined in this guide provide a robust framework for researchers to generate and interpret the necessary data for the unambiguous structural elucidation of these compounds. The provided protocols for NMR, FT-IR, and Mass Spectrometry are intended to ensure the acquisition of high-quality, comparable data, which is essential for advancing research and development in medicinal chemistry and related fields.

References

A Comparative Guide to Novel 3-Methyl-1,6-Diazaphenothiazine Derivatives for the Treatment of Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of novel 3-methyl-1,6-diazaphenothiazine derivatives against established melanoma treatments, dacarbazine and vemurafenib. The data presented is intended to inform researchers on the potential of these novel compounds as anticancer agents.

Performance Comparison of Novel Compounds and Standard Therapies

The in vitro cytotoxic activity of the novel 3-methyl-1,6-diazaphenothiazine derivatives (B6-B10) was evaluated against a panel of human melanoma cell lines, including both melanotic (COLO829, G361) and amelanotic (A375, C32) types. For comparative purposes, the activity of the standard chemotherapeutic agent dacarbazine and the targeted therapy vemurafenib are included.

CompoundMelanotic Melanoma IC50 (µM)Amelanotic Melanoma IC50 (µM)Normal Human Dermal Fibroblasts (HDF) IC50 (µM)
COLO829 G361 A375
Novel Compounds
B648 ± 2.1252 ± 1.5255 ± 2.64
B735 ± 1.7341 ± 2.3045 ± 1.83
B822 ± 1.5228 ± 1.8332 ± 2.12
B9137 ± 3.53121 ± 4.61128 ± 3.82
B1017 ± 1.2121 ± 1.5225 ± 1.21
Standard Therapies
DacarbazineNot ReportedNot Reported~500 (72h)[1]
VemurafenibNot ReportedNot Reported0.248 (72h)[2]

Note: The IC50 values for the novel compounds were determined after 72 hours of treatment using a WST-1 assay.[3] IC50 values for dacarbazine and vemurafenib are sourced from different studies and may have been determined under different experimental conditions. The novel compounds, particularly B8 and B10, demonstrated significant cytotoxic potential against melanoma cell lines with high selectivity compared to normal human fibroblasts.[3]

Mechanism of Action: Induction of Apoptosis and Redox Imbalance

The novel 3-methyl-1,6-diazaphenothiazine derivatives, specifically compounds B8 and B10, have been shown to induce apoptosis in melanoma cells.[3][4] Their mechanism of action involves the depletion of intracellular glutathione (GSH), leading to a redox imbalance, and a decrease in the mitochondrial membrane potential, ultimately triggering DNA fragmentation and programmed cell death.[3]

In comparison, dacarbazine is an alkylating agent that introduces methyl groups into DNA, leading to DNA damage and subsequent apoptosis.[5][6][7] Vemurafenib is a potent inhibitor of the BRAF V600E mutated protein, which blocks the MAPK signaling pathway, thereby inducing apoptosis in melanoma cells harboring this specific mutation.[8][9]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_novel Novel 3-Methyl-1,6-Diazaphenothiazines cluster_dacarbazine Dacarbazine cluster_vemurafenib Vemurafenib (BRAF V600E Mutant Melanoma) B8_B10 Compounds B8 & B10 GSH_depletion Intracellular GSH Depletion B8_B10->GSH_depletion Redox_imbalance Redox Imbalance GSH_depletion->Redox_imbalance MMP_decrease Mitochondrial Membrane Potential Decrease Redox_imbalance->MMP_decrease Apoptosis_novel Apoptosis MMP_decrease->Apoptosis_novel DNA_fragmentation_novel DNA Fragmentation Apoptosis_novel->DNA_fragmentation_novel Dacarbazine Dacarbazine DNA_alkylation DNA Alkylation (Methylation) Dacarbazine->DNA_alkylation DNA_damage DNA Damage DNA_alkylation->DNA_damage Apoptosis_daca Apoptosis DNA_damage->Apoptosis_daca Vemurafenib Vemurafenib BRAF BRAF V600E Vemurafenib->BRAF Inhibits MAPK_pathway MAPK Pathway Blockade Vemurafenib->MAPK_pathway MEK MEK BRAF->MEK ERK ERK MEK->ERK Apoptosis_vem Apoptosis MAPK_pathway->Apoptosis_vem

Caption: Comparative Mechanisms of Action.

cluster_apoptosis Apoptosis Analysis cluster_mechanism Mechanism of Action Studies start Start: Melanoma Cell Culture treatment Treat cells with Novel Compounds (B6-B10), Dacarbazine, or Vemurafenib for 72h start->treatment wst1 Cell Viability Assessment (WST-1 Assay) treatment->wst1 annexin Annexin V-FITC/PI Staining treatment->annexin jc1 Mitochondrial Membrane Potential (JC-1 Staining) treatment->jc1 gsh Intracellular Glutathione (GSH) Assay treatment->gsh dna_frag DNA Fragmentation Assay treatment->dna_frag ic50 Determine IC50 Values wst1->ic50 flow_apoptosis Flow Cytometry annexin->flow_apoptosis flow_mmp Flow Cytometry jc1->flow_mmp

Caption: In Vitro Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability Assay (WST-1)

This assay is performed to determine the cytotoxic effects of the compounds.

  • Cell Seeding: Melanoma cells (COLO829, G361, A375, C32) and normal human dermal fibroblasts (HDF) are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

  • Compound Treatment: Cells are treated with various concentrations of the novel compounds (B6-B10), dacarbazine, or vemurafenib for 72 hours.[3]

  • WST-1 Reagent Addition: After the incubation period, 10 µL of WST-1 reagent is added to each well.[10][11][12]

  • Incubation: The plates are incubated for an additional 2-4 hours at 37°C.[10][11][12]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The percentage of viable cells is calculated relative to untreated control cells.[10][11][12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for 72 hours.[3]

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[13][14]

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the mixture is incubated for 15 minutes at room temperature in the dark.[13][14][15][16]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are identified as early apoptotic cells, while cells positive for both stains are considered late apoptotic or necrotic.[13][14][16]

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay measures the disruption of the mitochondrial membrane potential, a key indicator of apoptosis.

  • Cell Treatment: Cells are treated with the compounds for 72 hours.[3]

  • JC-1 Staining: Cells are harvested and incubated with JC-1 staining solution (typically 2 µM) for 15-30 minutes at 37°C in a CO2 incubator.[17][18][19][20]

  • Washing: Cells are washed with PBS to remove excess dye.[17][19]

  • Flow Cytometry Analysis: The fluorescence is measured by flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in membrane potential.[17][18][19][20]

Intracellular Glutathione (GSH) Assay

This assay quantifies the level of reduced glutathione, a key cellular antioxidant.

  • Cell Treatment and Lysis: Cells are treated with the compounds for 72 hours, harvested, and then lysed to release intracellular components.[3]

  • Deproteination: The cell lysate is deproteinized, typically using a 5% sulfosalicylic acid (SSA) solution, followed by centrifugation.[21][22][23]

  • GSH Detection: The supernatant is mixed with a reaction mixture containing NADPH and glutathione reductase. A chromogenic reagent such as DTNB (Ellman's reagent) is added, which reacts with GSH to produce a colored product.[21][22][23]

  • Absorbance Measurement: The absorbance of the colored product is measured at 405-412 nm, which is proportional to the GSH concentration.[21][22][23]

DNA Fragmentation Assay

This assay visualizes the cleavage of DNA into fragments, a hallmark of late-stage apoptosis.

  • Cell Treatment: Cells are treated with the compounds for 72 hours.[3]

  • DNA Extraction: Cells are harvested, and genomic DNA is extracted using a lysis buffer containing detergents and proteinase K to digest cellular proteins. RNase is used to remove RNA.[24][25]

  • DNA Precipitation: The DNA is precipitated with ethanol and resuspended in a suitable buffer.[24]

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and separated by electrophoresis.[25]

  • Visualization: The DNA is visualized under UV light after staining with a fluorescent dye like ethidium bromide. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments.[25]

References

A Comparative Crystallographic Guide to Dichloropyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is fundamental to designing effective therapeutics. X-ray crystallography provides unparalleled insight into the atomic arrangement of compounds, guiding structure-activity relationship (SAR) studies. This guide presents a comparative analysis of the crystallographic data for derivatives of dichloropyridine, a scaffold of significant interest in medicinal chemistry. While crystallographic data for (5,6-Dichloropyridin-3-yl)methanol is not publicly available, this guide utilizes closely related dichloropyridine analogs to illustrate the impact of substituent changes on crystal packing and intermolecular interactions.

The pyridine ring is a privileged structure in drug design, and its halogenated derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The position of chlorine atoms and other substituents on the pyridine ring can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. X-ray crystallography is the definitive method for elucidating these structural nuances in the solid state.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for two dichloropyridine derivatives, offering a basis for structural comparison. These compounds, 4-Amino-3,5-dichloropyridine and 2,6-Dichloro-3-nitropyridine, showcase how different functional groups attached to the dichloropyridine core influence the resulting crystal lattice and intermolecular forces.

Table 1: Crystal Data and Structure Refinement for Dichloropyridine Derivatives

Parameter4-Amino-3,5-dichloropyridine2,6-Dichloro-3-nitropyridine
Empirical Formula C₅H₄Cl₂N₂C₅H₂Cl₂N₂O₂
Formula Weight 163.01192.99
Crystal System OrthorhombicMonoclinic
Space Group Pna2₁P2₁/c
a (Å) 13.304(2)7.9021(8)
b (Å) 12.911(2)19.166(2)
c (Å) 3.8636(7)11.0987(9)
α (°) 9090
β (°) 90122.072(5)
γ (°) 9090
Volume (ų) 663.6(2)1424.4(2)
Z 48
Temperature (K) 296296
Wavelength (Å) 0.71073 (Mo Kα)0.71073 (Mo Kα)
R-factor (%) -6.7
wR-factor (%) -18.0

Table 2: Key Intermolecular Interactions

CompoundDominant Intermolecular Interactions
4-Amino-3,5-dichloropyridine N—H···N hydrogen bonding, π–π stacking, Halogen–π interactions.[1]
2,6-Dichloro-3-nitropyridine Short Cl···O and Cl···Cl contacts.[2]

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process that requires precision and careful execution. Below is a generalized protocol for the crystallographic analysis of small organic molecules like dichloropyridine derivatives.

Single-Crystal X-ray Diffraction: A General Protocol
  • Crystal Growth : High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Mounting : A suitable crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection : The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. A detector records the positions and intensities of these diffracted X-rays.

  • Data Processing : The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of each reflection. This involves indexing the diffraction spots and integrating their intensities.

  • Structure Solution and Refinement : The processed data is used to solve the crystal structure. For small molecules, direct methods are often employed to determine the initial phases of the structure factors, which leads to an initial electron density map. This model is then refined against the experimental data to improve the atomic positions and thermal parameters, resulting in a final, accurate three-dimensional structure.

Visualizing the Workflow

The following diagrams illustrate the key stages in the X-ray crystallographic workflow and a conceptual representation of how structural information can inform drug design.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Structural Analysis synthesis Synthesis of Dichloropyridine Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of Geometric Parameters & Intermolecular Interactions refinement->analysis

Caption: Experimental workflow for X-ray crystallographic analysis.

logical_relationship cluster_data Crystallographic Data cluster_design Drug Design Cycle cluster_synthesis_design Synthesis & Biological Evaluation crystal_structure 3D Crystal Structure intermolecular_interactions Intermolecular Interactions sar Structure-Activity Relationship (SAR) crystal_structure->sar intermolecular_interactions->sar lead_optimization Lead Optimization sar->lead_optimization synthesis Synthesis of New Analogs lead_optimization->synthesis testing Biological Testing synthesis->testing testing->sar

Caption: Role of crystallography in the drug design cycle.

Conclusion

While the crystal structure of this compound remains to be determined, the comparative analysis of related dichloropyridine derivatives provides valuable insights for researchers. The data presented for 4-Amino-3,5-dichloropyridine and 2,6-Dichloro-3-nitropyridine demonstrates how the nature and position of substituents dictate the packing of molecules in the solid state, governed by a range of intermolecular forces from strong hydrogen bonds to weaker halogen contacts. This structural understanding is a critical component in the rational design of new molecules with desired physicochemical and biological properties, underscoring the indispensable role of X-ray crystallography in modern drug discovery.

References

A Comparative Study on the Reactivity of (5,6-Dichloropyridin-3-yl)methanol and Other Chloropyridine Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of (5,6-Dichloropyridin-3-yl)methanol against other isomeric chloropyridine alcohols. The reactivity of these compounds is a critical aspect in their application as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of both the hydroxyl group and the pyridine ring. This document presents illustrative data on common transformations and detailed experimental protocols to guide further research.

Introduction to Reactivity

The reactivity of chloropyridine alcohols is primarily governed by the electronic effects of the chlorine substituents on the pyridine ring. Chlorine atoms are electron-withdrawing through induction and electron-donating through resonance. The position of the chlorine atoms relative to the nitrogen and the hydroxymethyl group dictates the overall electronic landscape of the molecule, thereby influencing the ease of reactions such as oxidation, esterification, and etherification.

For this compound, the two chlorine atoms significantly reduce the electron density of the pyridine ring, making the nitrogen atom less basic. The electron-withdrawing effect also influences the acidity of the hydroxyl proton and the nucleophilicity of the hydroxyl oxygen. This guide explores these effects through a comparative lens with other chloropyridine alcohols.

Comparative Reactivity Data

The following table summarizes the illustrative reaction yields for the oxidation, esterification, and etherification of this compound and a selection of other chloropyridine alcohols. This data is based on established principles of chemical reactivity and is intended to provide a relative comparison. Actual yields may vary depending on specific reaction conditions.

CompoundStructureOxidation Yield (%) [a]Esterification Yield (%) [b]Etherification Yield (%) [c]
This compoundthis compound859278
(2-Chloropyridin-3-yl)methanol(2-Chloropyridin-3-yl)methanol889582
(6-Chloropyridin-3-yl)methanol(6-Chloropyridin-3-yl)methanol909685
(4-Chloropyridin-2-yl)methanol(4-Chloropyridin-2-yl)methanol929788

[a] Oxidation to the corresponding aldehyde using manganese dioxide. [b] Esterification with acetic anhydride in the presence of pyridine. [c] Etherification with methyl iodide in the presence of sodium hydride.

Experimental Protocols

Detailed methodologies for the key reactions are provided below.

Oxidation of Chloropyridine Alcohols

This protocol describes the oxidation of a chloropyridine alcohol to its corresponding aldehyde using activated manganese dioxide (MnO₂).

Materials:

  • Chloropyridine alcohol (1.0 eq)

  • Activated Manganese Dioxide (10.0 eq)

  • Dichloromethane (DCM)

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the chloropyridine alcohol in dichloromethane (0.1 M), add activated manganese dioxide.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrates and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by flash column chromatography on silica gel if necessary.

Esterification of Chloropyridine Alcohols

This protocol outlines the esterification of a chloropyridine alcohol using acetic anhydride with pyridine as a catalyst. Pyridine acts as a nucleophilic catalyst and also serves to neutralize the acetic acid byproduct.[1]

Materials:

  • Chloropyridine alcohol (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chloropyridine alcohol in dichloromethane (0.2 M) in a round-bottom flask.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Etherification of Chloropyridine Alcohols

This protocol describes the Williamson ether synthesis for the etherification of a chloropyridine alcohol with methyl iodide using sodium hydride as a base.

Materials:

  • Chloropyridine alcohol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of the chloropyridine alcohol in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction until complete consumption of the starting material is observed by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualized Workflows

The following diagrams illustrate the general workflows for the described experimental procedures.

Oxidation_Workflow start Start dissolve Dissolve Chloropyridine Alcohol in DCM start->dissolve add_mno2 Add Activated MnO2 dissolve->add_mno2 stir Stir at Room Temperature add_mno2->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite® monitor->filter Reaction Complete wash Wash with DCM filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: General workflow for the oxidation of chloropyridine alcohols.

Esterification_Workflow start Start dissolve Dissolve Alcohol in DCM start->dissolve add_pyridine Add Pyridine and Cool to 0 °C dissolve->add_pyridine add_anhydride Add Acetic Anhydride add_pyridine->add_anhydride stir Stir and Warm to Room Temperature add_anhydride->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract and Wash quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: General workflow for the esterification of chloropyridine alcohols.

Etherification_Workflow start Start prepare_nah Suspend NaH in Anhydrous THF at 0 °C start->prepare_nah add_alcohol Add Alcohol Solution prepare_nah->add_alcohol stir_deprotonation Stir for 30 min add_alcohol->stir_deprotonation add_iodide Add Methyl Iodide stir_deprotonation->add_iodide stir_reaction Stir and Warm to Room Temperature add_iodide->stir_reaction monitor Monitor by TLC stir_reaction->monitor quench Quench with NH4Cl (aq) monitor->quench Reaction Complete extract Extract and Wash quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: General workflow for the etherification of chloropyridine alcohols.

References

Validating the Purity of Synthesized (5,6-Dichloropyridin-3-yl)methanol using Elemental Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis data for validating the purity of (5,6-Dichloropyridin-3-yl)methanol, alongside a detailed experimental protocol.

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample.[1][2][3] For organic compounds, combustion analysis is the most common method, providing the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).[1][2][4][5] This data is invaluable for confirming the empirical formula of a newly synthesized compound and assessing its purity.[2][3]

Comparison of Theoretical vs. Experimental Elemental Analysis Data

The purity of synthesized this compound can be verified by comparing the experimentally determined elemental composition with the theoretical values calculated from its molecular formula, C₆H₅Cl₂NO.[6] Any significant deviation from the theoretical percentages may indicate the presence of impurities, such as residual solvents or byproducts from the synthesis.

Below is a comparative table summarizing the theoretical elemental composition of this compound and typical experimental results for a high-purity sample. For comparison, data for a related pyridine derivative, 2-amino-5-chloropyridine, is also included to provide context.

CompoundMolecular FormulaElementTheoretical %Experimental % (High Purity Sample)Deviation %
This compound C₆H₅Cl₂NOCarbon40.4840.52+0.04
Hydrogen2.832.81-0.02
Nitrogen7.877.85-0.02
Chlorine39.8239.75-0.07
Oxygen8.989.07+0.09
Alternative: 2-Amino-5-chloropyridineC₅H₅ClN₂Carbon46.7146.65-0.06
Hydrogen3.923.95+0.03
Nitrogen21.7921.72-0.07
Chlorine27.5827.68+0.10

Note: Experimental data for this compound is hypothetical and represents typical results for a high-purity sample. A deviation of ±0.4% is generally considered acceptable in academic journals.[7]

Experimental Protocol: Combustion Elemental Analysis

The following protocol outlines the standard procedure for determining the elemental composition of this compound using a modern CHNS/O elemental analyzer.

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen in a synthesized sample of this compound.

Materials and Equipment:

  • Synthesized this compound (dried and homogenized)

  • Elemental Analyzer (CHNS/O capabilities)

  • Microbalance (accurate to ±0.001 mg)

  • Tin or silver capsules for sample encapsulation

  • Certified organic analytical standards (e.g., Acetanilide) for calibration

  • High-purity oxygen (carrier gas)

  • Helium (carrier gas)

  • Absorbent traps for CO₂, H₂O, and SO₂

  • Chromatographic column for gas separation

Procedure:

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic analytical standard. This involves analyzing a known mass of the standard to establish a response factor for each element.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dried and homogenized this compound sample into a tin or silver capsule using a microbalance.

    • Seal the capsule to ensure no loss of sample.

  • Combustion:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample is combusted at a high temperature (typically 900-1200°C) in a stream of pure oxygen.[5] This process converts the elements into their respective gaseous oxides (CO₂, H₂O, NOx, SO₂) and, in the case of chlorine, into HCl.

  • Reduction and Separation:

    • The combustion gases are passed through a reduction tube (often containing copper) to convert nitrogen oxides to N₂.

    • The resulting mixture of gases (CO₂, H₂O, N₂, SO₂, HCl) is then passed through a series of absorbent traps or a chromatographic column to separate the individual components.

  • Detection and Quantification:

    • The separated gases are detected by a thermal conductivity detector (TCD) or other suitable detectors.

    • The instrument's software integrates the signal for each gas and, using the calibration factor, calculates the percentage of each element in the original sample.

  • Oxygen Analysis (if required):

    • Oxygen is typically determined by pyrolysis in the absence of oxygen, where the sample is heated in a stream of helium. The resulting CO is then measured.

  • Data Analysis:

    • Compare the experimental percentages of C, H, N, Cl, and O with the theoretical values calculated from the molecular formula of this compound.

    • Calculate the deviation to assess the purity of the sample.

Logical Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of a synthesized compound using elemental analysis.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Elemental Analysis cluster_validation Purity Validation Synthesis Synthesize (5,6-Dichloropyridin- 3-yl)methanol Purification Purify Crude Product (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation (Drying, Weighing) Purification->Sample_Prep Combustion Combustion Analysis Sample_Prep->Combustion Data_Acquisition Data Acquisition (%C, %H, %N, %Cl, %O) Combustion->Data_Acquisition Comparison Compare Experimental & Theoretical Data Data_Acquisition->Comparison Theoretical_Calc Calculate Theoretical Elemental % Theoretical_Calc->Comparison Purity_Assessment Assess Purity (Deviation < 0.4%) Comparison->Purity_Assessment Pass Further_Purification Further Purification Required Comparison->Further_Purification Fail

Caption: Workflow for compound purity validation.

References

Cross-Validation of Analytical Methods for the Characterization of (5,6-Dichloropyridin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of (5,6-Dichloropyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound. This document outlines the principles, experimental protocols, and expected performance of several core analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

While specific experimental data for this compound is not extensively available in the public domain, this guide leverages established protocols for closely related halogenated pyridine derivatives to provide a robust framework for method development and validation.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics of each analytical method for the analysis of this compound and its potential impurities. These values are based on typical performance for similar halogenated aromatic compounds.

Table 1: Comparison of Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Primary Application Purity determination, quantification of non-volatile impurities.Purity determination, identification and quantification of volatile impurities, structural elucidation.
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.03 - 0.3%
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%
Throughput HighHigh
Complexity ModerateHigh

Table 2: Comparison of Spectroscopic Methods

ParameterNuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Primary Application Unambiguous structure elucidation, quantification (qNMR).Identification of functional groups.
Key Information Provided Chemical environment of ¹H and ¹³C atoms, connectivity through coupling constants.Presence of O-H, C-H, C=C, C-N, and C-Cl bonds.
Sample Requirement 5-10 mg1-5 mg
Throughput Low to MediumHigh
Complexity HighLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may be adjusted to achieve optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is calculated using the area percent method from the resulting chromatogram. The retention time will be specific to the optimized method but is expected to be in the range of 3-10 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Mass Spectrometer (MS) detector.

  • Capillary column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier gas: Helium.

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

  • Data Analysis:

    • The purity is determined by the area percent method from the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight of this compound (178.01 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR:

      • Number of scans: 16-64.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Number of scans: 1024-4096.

      • Relaxation delay: 2-5 seconds.

      • Proton-decoupled experiment.

  • Expected Spectral Data (Predicted):

    • ¹H NMR:

      • A singlet for the two protons of the CH₂OH group.

      • Two singlets or two doublets for the two aromatic protons on the pyridine ring.

      • A broad singlet for the OH proton, which may be exchangeable with D₂O.

    • ¹³C NMR:

      • A signal for the CH₂OH carbon.

      • Four signals for the carbons of the pyridine ring, two of which will be shifted downfield due to the chlorine substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to sample analysis.

  • Expected Absorption Bands:

    • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

    • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

    • C=C and C=N stretch (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

    • C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

    • C-Cl stretch: Bands in the 600-800 cm⁻¹ region.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Reporting Synthesis This compound Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC GCMS GC-MS Analysis (Purity & Volatile Impurities) Purification->GCMS Data_Integration Integration of All Analytical Data FTIR->Data_Integration NMR->Data_Integration HPLC->Data_Integration GCMS->Data_Integration Final_Report Certificate of Analysis / Characterization Report Data_Integration->Final_Report

Caption: Workflow for the synthesis and analytical characterization of this compound.

Method_Selection_Logic cluster_goals Primary Analytical Questions cluster_methods Recommended Analytical Methods Start Analytical Goal Is_it_the_correct_compound Structural Confirmation? Start->Is_it_the_correct_compound How_pure_is_it Purity Assessment? Start->How_pure_is_it What_are_the_impurities Impurity Identification? Start->What_are_the_impurities NMR_Method NMR Spectroscopy Is_it_the_correct_compound->NMR_Method Primary FTIR_Method FTIR Spectroscopy Is_it_the_correct_compound->FTIR_Method Supportive HPLC_Method HPLC How_pure_is_it->HPLC_Method Primary GCMS_Method GC-MS How_pure_is_it->GCMS_Method Orthogonal What_are_the_impurities->HPLC_Method Non-volatiles What_are_the_impurities->GCMS_Method Volatiles

Caption: Logical decision tree for selecting the appropriate analytical method.

Comparative Guide to the Structure-Activity Relationship of (5,6-Dichloropyridin-3-yl)methanol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (5,6-Dichloropyridin-3-yl)methanol scaffold is a key pharmacophore in the development of novel kinase inhibitors. The strategic placement of chlorine atoms on the pyridine ring influences the electronic properties and binding interactions of these analogs with the kinase ATP-binding site. This guide provides a comparative analysis of hypothetical analogs based on established structure-activity relationship (SAR) principles for related pyridine-based kinase inhibitors, particularly those targeting receptor tyrosine kinases like c-Met.

Data Presentation: Comparative Biological Activity

Due to the limited publicly available SAR data for a comprehensive series of this compound analogs, the following table presents a representative dataset. This data is illustrative and compiled based on SAR trends observed in structurally similar kinase inhibitors. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1 Substitution (at hydroxymethyl group)R2 Substitution (on pyridine ring)Target KinaseIC50 (nM)
1a -H (methanol)5,6-dichloroc-Met150
1b -CH3 (ethanol)5,6-dichloroc-Met120
1c -Ph (phenylmethanol)5,6-dichloroc-Met85
1d -H5-chloro, 6-fluoroc-Met200
1e -H5-fluoro, 6-chloroc-Met180
1f -H5,6-difluoroc-Met250
1g -NH(Ph)5,6-dichloroc-Met45
1h -NH(4-fluorophenyl)5,6-dichloroc-Met30

SAR Observations:

  • Modification of the Hydroxymethyl Group: Increasing the steric bulk and lipophilicity at the R1 position by replacing the hydrogen with a methyl or phenyl group (compounds 1b and 1c ) can lead to enhanced potency. This suggests a potential hydrophobic pocket in the kinase binding site.

  • Substitution on the Pyridine Ring: The nature and position of halogen substituents on the pyridine ring are critical for activity. Altering the chlorine atoms to fluorine (compounds 1d-1f ) generally results in a decrease in potency, indicating the importance of the electronic and steric properties of chlorine for optimal binding.

  • Replacement of the Hydroxyl Group: Conversion of the alcohol to an amine, particularly a substituted aniline (compounds 1g and 1h ), can significantly improve inhibitory activity. The introduction of an electron-withdrawing group like fluorine on the phenyl ring (1h ) often further enhances potency, likely due to favorable interactions within the kinase active site.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in SAR studies of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a target kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant target kinase (e.g., c-Met)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (analogs of this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Plate Preparation: Add a small volume of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Add the kinase enzyme to each well and incubate at room temperature for 10-15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding the ATP detection reagent from the kit. This reagent also initiates the luminescent signal.

    • Incubate at room temperature for 30-60 minutes as per the kit instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

General Procedure for Synthesis of Analogs

The synthesis of this compound analogs can be achieved through various organic synthesis routes. A general approach for modification at the hydroxymethyl group is outlined below.

Example: Synthesis of (5,6-Dichloropyridin-3-yl)(phenyl)methanol (1c)

  • Oxidation: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the crude 5,6-Dichloronicotinaldehyde is purified by column chromatography.

  • Grignard Reaction: To a solution of the purified aldehyde in anhydrous THF at 0°C, add a solution of phenylmagnesium bromide (a Grignard reagent) dropwise. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield (5,6-Dichloropyridin-3-yl)(phenyl)methanol.

Mandatory Visualization

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis Start Starting Material This compound Synthesis Analog Synthesis (Modification of R1 and R2) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Kinase Assay (IC50 Determination) Purification->Screening Data_Analysis Data Analysis Screening->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Design of New Analogs

Caption: Experimental workflow for a typical Structure-Activity Relationship (SAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Analog Inhibitor->RTK Ligand Growth Factor (e.g., HGF) Ligand->RTK

Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway.

Safety Operating Guide

Proper Disposal of (5,6-Dichloropyridin-3-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure work environment and maintaining environmental integrity. This guide provides detailed, step-by-step procedures for the proper disposal of (5,6-Dichloropyridin-3-yl)methanol, a chlorinated pyridine derivative. Adherence to these protocols is critical due to the compound's hazardous properties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.[1][2][3]

  • Body Protection: A laboratory coat.[1][2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation
Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: For large spills, immediately evacuate the area and prevent unauthorized entry.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Use an inert, non-combustible absorbent material such as sand or vermiculite to contain the spill.[1]

  • Collect: Carefully collect the absorbed material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Report: Report the incident to the laboratory supervisor or the institution's Environmental Health and Safety (EH&S) department.

Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste is categorized as halogenated organic waste.[2]

Key Segregation and Container Practices:

  • Dedicated Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting this compound waste.[1][3]

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Abbreviations or chemical formulas should not be used.[1] If it is a mixed waste, all components and their approximate percentages must be listed.[1]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[6] The container should be kept closed except when adding waste.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all institutional, local, and national regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][3]

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in the designated hazardous waste container.

  • Container Sealing: Once the container is full or the experiment is complete, securely seal the container.

  • Disposal Request: Arrange for the disposal of the waste through your institution's EH&S department or a licensed hazardous waste management company.[3]

  • Professional Disposal: The final disposal method will be determined by the hazardous waste disposal facility but may include high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Consult SDS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Use Designated Halogenated Organic Waste Container C->D Generate Waste E Label Container: 'Hazardous Waste' 'this compound' D->E F Segregate from Incompatibles (Strong Acids, Bases, Oxidizers) D->F G Securely Seal Container H Store in a Cool, Dry, Well-Ventilated Area G->H I Contact EH&S for Pickup H->I J Disposal by Licensed Hazardous Waste Vendor I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (5,6-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of (5,6-Dichloropyridin-3-yl)methanol are critical for laboratory safety and environmental protection. This guide provides a comprehensive operational plan, including immediate safety precautions, personal protective equipment (PPE) requirements, and detailed disposal procedures.

Immediate Safety and Handling Precautions

This compound is a chemical compound that requires careful management as hazardous waste due to its chlorinated pyridine structure.[1] Based on available safety data, this compound should be treated as hazardous.

Hazard Classification:

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral)Harmful if swallowed.[2]Avoid ingestion. Do not eat, drink, or smoke when using this product.[3]
Skin IrritationCauses skin irritation.[2]Avoid contact with skin. Wear protective gloves and clothing.[4]
Eye IrritationCauses serious eye irritation.[2]Avoid contact with eyes. Wear eye protection.[4]
Respiratory IrritationMay cause respiratory irritation.[2]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area or under a chemical fume hood.[4]

In case of accidental exposure, follow these first aid measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[4]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the primary defense against chemical exposure.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and/or Face ShieldUse chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be necessary for splash hazards.
Hand Protection Chemical-Resistant GlovesWear chemically resistant gloves such as nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), or butyl rubber (0.7 mm).[6] Inspect gloves before use and change them immediately if contaminated.
Body Protection Laboratory Coat or Chemical-Resistant SuitA flame-retardant lab coat is recommended.[7] For procedures with a higher risk of exposure, a chemical-resistant suit may be necessary.[6]
Respiratory Protection Fume Hood or RespiratorAll handling should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[8]
Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before starting.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • When weighing the solid, do so within the fume hood.

    • To prepare solutions, slowly add the solid to the solvent to avoid splashing.

    • Keep containers tightly closed when not in use.[4]

  • Post-Handling:

    • Clean all non-disposable equipment thoroughly with an appropriate solvent in the fume hood.

    • Wipe down the work surface of the fume hood.

    • Dispose of all contaminated waste as described in the disposal plan below.

    • Carefully remove PPE, avoiding cross-contamination, and wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, evacuate the area and prevent unauthorized entry.[8] Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or sawdust.[6][7] Collect the absorbed material into a suitable, labeled container for disposal.[8] Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Characterization: This compound should be segregated as chlorinated organic waste.[1] Do not mix with non-halogenated waste streams.

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[9]

  • Container Labeling: The container must be clearly marked with a "Hazardous Waste" label and the full chemical name "this compound".[1]

  • Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.[10] Follow their specific procedures for waste pickup and disposal. Current practices for the disposal of waste pyridine include rotary kiln incineration.[11]

Experimental Workflow

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6-Dichloropyridin-3-yl)methanol
Reactant of Route 2
(5,6-Dichloropyridin-3-yl)methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.